H-D-Phe-OBzl Tos
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659786 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28607-46-7 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Phe-OBzl Tos: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, chemically known as D-Phenylalanine benzyl ester tosylate salt, is a chiral building block of significant interest in pharmaceutical and biochemical research. As a derivative of the D-enantiomer of the essential amino acid phenylalanine, it serves as a crucial starting material in the synthesis of various bioactive molecules and peptidomimetics. Its protected amino and carboxyl groups allow for precise chemical manipulations, making it a valuable tool in the development of novel therapeutics, particularly those targeting neurological disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound.
Chemical Structure and Properties
This compound is the tosylate salt of the benzyl ester of D-phenylalanine. The chemical structure consists of a D-phenylalanine core where the carboxylic acid is esterified with a benzyl group, and the amino group is protonated and forms a salt with p-toluenesulfonic acid.
Chemical Structure:
Caption: Workflow for the synthesis of this compound.
Analytical Data
Table 2: 13C NMR Data for DL-Phenylalanine benzyl ester p-toluenesulfonate
| Chemical Shift (ppm) | Tentative Assignment |
| 21.3 | CH3 (Tosylate) |
| 37.2 | β-CH2 (Phenylalanine) |
| 54.7 | α-CH (Phenylalanine) |
| 67.9 | CH2 (Benzyl ester) |
| 125.8 | Aromatic CH (Tosylate) |
| 127.5 | Aromatic CH (Phenylalanine) |
| 128.5 | Aromatic CH (Benzyl ester) |
| 128.7 | Aromatic CH (Benzyl ester) |
| 128.9 | Aromatic CH (Tosylate) |
| 129.4 | Aromatic CH (Phenylalanine) |
| 134.3 | Aromatic C (Phenylalanine) |
| 135.0 | Aromatic C (Benzyl ester) |
| 141.6 | Aromatic C (Tosylate) |
| 145.3 | Aromatic C-S (Tosylate) |
| 169.5 | C=O (Ester) |
Data is for the racemic mixture and should be used for illustrative purposes only.
Table 3: Spectroscopic Data for D-Phenylalanine
| Technique | Key Peaks/Signals |
| 1H NMR | δ ~3.2 (dd, β-CH2), ~4.0 (t, α-CH), ~7.3-7.5 (m, Ar-H) |
| 13C NMR | δ ~38 (β-C), ~56 (α-C), ~128-130 (Ar-C), ~136 (ipso-Ar-C), ~174 (C=O) |
| FTIR (KBr, cm-1) | ~3000-3400 (N-H, O-H stretch), ~1580-1620 (N-H bend), ~1400-1420 (C=O stretch) |
Data is for the parent amino acid, D-Phenylalanine.
Biological Significance and Applications
D-amino acids, once thought to be rare in higher organisms, are now recognized as important signaling molecules, particularly in the central nervous system. D-serine and D-aspartate, for example, are known to act as neurotransmitters and neuromodulators. While the specific biological role of this compound has not been extensively studied, its parent molecule, D-phenylalanine, has been investigated for its potential therapeutic effects.
D-phenylalanine is an inhibitor of enkephalinase, an enzyme that degrades enkephalins (endogenous opioids). By inhibiting this enzyme, D-phenylalanine may increase the levels of enkephalins in the brain, leading to analgesic and antidepressant effects.
As a protected form of D-phenylalanine, this compound is a valuable intermediate in the synthesis of:
-
Peptides and Peptidomimetics: Incorporation of D-amino acids into peptides can increase their stability against enzymatic degradation and modulate their biological activity.
-
Chiral Ligands: Used in asymmetric catalysis.
-
Pharmaceutical Ingredients: As a starting material for the synthesis of more complex drug molecules targeting a variety of diseases.
The Role of D-Phenylalanine Benzyl Ester Tosylate in Synthetic Chemistry and Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-Phenylalanine benzyl ester tosylate is a protected form of the non-proteinogenic amino acid D-phenylalanine, which serves as a critical chiral building block in synthetic organic chemistry. Its primary application lies in the synthesis of enantiomerically pure molecules, most notably peptides and peptidomimetics, for pharmaceutical research and development.[1] The strategic placement of the benzyl ester and tosylate groups facilitates its use in synthetic schemes by protecting the carboxylic acid and providing a stable salt form of the amine, respectively.
This guide provides an in-depth overview of the applications of D-Phenylalanine benzyl ester tosylate, focusing on its role in peptide synthesis and the biological significance of incorporating D-phenylalanine into therapeutic agents, particularly in the context of neurological pathways.
Physicochemical and Quantitative Data
The physical and chemical properties of D-Phenylalanine benzyl ester tosylate are summarized below. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₂·C₇H₈O₃S | Chem-Impex |
| Molecular Weight | 427.5 g/mol | Chem-Impex |
| Appearance | White to off-white powder | Chem-Impex |
| Melting Point | 165 - 167 °C | Chem-Impex |
| Purity (HPLC) | ≥ 98% | Chem-Impex |
| Optical Rotation | [a]²⁰/D = +5 ± 1° (c=2 in Methanol) | Chem-Impex |
| Storage Conditions | 0 - 8 °C | Chem-Impex |
Core Application: A Chiral Building Block in Synthesis
The principal utility of D-Phenylalanine benzyl ester tosylate is as a synthetic intermediate.[1] The D-configuration of the amino acid is of particular importance in drug development for several reasons:
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Receptor Affinity and Selectivity: The incorporation of a D-amino acid can alter the peptide's three-dimensional structure, leading to modified binding affinity and selectivity for its biological target.
Logical Workflow for Peptide Synthesis
The following diagram illustrates a generalized workflow for the use of D-Phenylalanine benzyl ester tosylate in solution-phase peptide synthesis.
Caption: Workflow for Solution-Phase Peptide Synthesis.
Biological Significance: Modulation of the Endogenous Opioid System
While D-Phenylalanine benzyl ester tosylate is a synthetic precursor, the D-phenylalanine moiety it provides has significant biological activity. Research has shown that D-phenylalanine functions as an inhibitor of enkephalinases.[2][3][4][5]
Enkephalins are endogenous opioid peptides that play a crucial role in the body's natural pain management system (the endogenous analgesia system).[6] However, they are rapidly degraded by enzymes called enkephalinases (such as carboxypeptidase A). By inhibiting these enzymes, D-phenylalanine increases the concentration and prolongs the action of enkephalins at their receptors, thereby potentiating the body's natural analgesic and antidepressant effects.[6][7]
Signaling Pathway of Enkephalinase Inhibition
The diagram below illustrates the mechanism by which D-phenylalanine enhances the signaling of endogenous enkephalins.
Caption: Enkephalinase Inhibition by D-Phenylalanine.
Experimental Protocols
The following are representative protocols for the synthesis and application of D-Phenylalanine benzyl ester tosylate.
Protocol 1: Synthesis of D-Phenylalanine Benzyl Ester Tosylate
This protocol is based on the Fischer-Speier esterification method, a common procedure for preparing amino acid esters.[8]
Materials:
-
D-Phenylalanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend D-phenylalanine (1 equivalent) in cyclohexane.
-
Addition of Reagents: Add benzyl alcohol (2-3 equivalents) and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Work-up: Cool the reaction mixture to room temperature. If the product crystallizes from the cyclohexane, it can be collected by filtration.
-
Precipitation and Purification: If the product does not crystallize, reduce the volume of cyclohexane under reduced pressure. Add ethyl acetate to the residue to induce precipitation of the tosylate salt.[8]
-
Isolation: Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to yield D-Phenylalanine benzyl ester tosylate.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. Enantiomeric purity should be assessed by chiral HPLC.
Protocol 2: Use in Solution-Phase Peptide Coupling (DCC/HOBt Method)
This protocol outlines the coupling of an N-terminally protected amino acid to D-Phenylalanine benzyl ester.
Materials:
-
D-Phenylalanine benzyl ester tosylate
-
N-Boc-protected amino acid (e.g., Boc-L-Alanine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Amine Component: Dissolve D-Phenylalanine benzyl ester tosylate (1 equivalent) in DCM. Add NMM (1 equivalent) to neutralize the tosylate salt and liberate the free amine.
-
Coupling Reaction: In a separate flask, dissolve the N-Boc-protected amino acid (1 equivalent) and HOBt (1 equivalent) in DCM. Cool this solution to 0 °C in an ice bath.
-
Activation: Add a solution of DCC (1.1 equivalents) in DCM dropwise to the N-Boc-amino acid/HOBt mixture. Stir at 0 °C for 30 minutes.
-
Coupling: Add the neutralized D-Phenylalanine benzyl ester solution to the activated carboxyl component mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified dipeptide by NMR and mass spectrometry.
Protocol 3: HPLC Analysis of Peptides Containing D-Phenylalanine
Reversed-phase HPLC is the standard method for analyzing the purity of synthetic peptides.[9][10][11]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in Solvent A or a mixture of Solvent A and B.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution Gradient: Elute the peptide using a linear gradient of increasing concentration of Solvent B. A typical gradient might be 5% to 65% Solvent B over 30 minutes.[12]
-
Detection: Monitor the column effluent at 210-220 nm, which corresponds to the absorbance of the peptide bond.[11] If the peptide sequence contains aromatic residues like phenylalanine, detection at 254-280 nm is also possible.
-
Data Analysis: The purity of the peptide is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The identity of the peptide can be confirmed by collecting the peak fraction and analyzing it by mass spectrometry.
Conclusion
D-Phenylalanine benzyl ester tosylate is a valuable and versatile reagent for the synthesis of complex, enantiomerically pure molecules. Its primary role as a protected D-amino acid building block enables the creation of peptides with enhanced stability and potentially novel biological activities. The underlying biological significance of D-phenylalanine as an enkephalinase inhibitor highlights the therapeutic potential of molecules derived from this precursor, particularly in the fields of pain management and neurology. The protocols and data presented in this guide offer a framework for the effective utilization of D-Phenylalanine benzyl ester tosylate in research and drug development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medcentral.com [medcentral.com]
- 3. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enkephalinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. DL-phenylalanine markedly potentiates opiate analgesia - an example of nutrient/pharmaceutical up-regulation of the endogenous analgesia system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmieducation.com [hmieducation.com]
- 8. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-D-Phe-OBzl Tos (CAS 28607-46-7) for Researchers and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, with the CAS number 28607-46-7, is the p-toluenesulfonate salt of the D-enantiomer of phenylalanine benzyl ester. This compound is a critical building block in the synthesis of peptides intended for therapeutic applications. The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence is a key strategy to enhance metabolic stability by reducing susceptibility to enzymatic degradation.[1] This modification can lead to peptides with improved pharmacokinetic profiles and enhanced biological activity. This technical guide provides a comprehensive overview of the properties, synthesis applications, and biological relevance of this compound for researchers, scientists, and drug development professionals.
Core Compound Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 28607-46-7 | N/A |
| Molecular Formula | C23H25NO5S | N/A |
| Molecular Weight | 427.52 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | N/A |
| Melting Point | 169 °C | N/A |
| Solubility | Soluble in Methanol | N/A |
| Optical Rotation | +6° (c=2, MeOH) | N/A |
| Storage | Room Temperature, Inert Atmosphere | N/A |
Analytical Data:
Synthetic Applications in Peptide Chemistry
This compound is primarily utilized in both solution-phase and solid-phase peptide synthesis (SPPS). The tosylate salt form enhances the stability and handling of the free amine, while the benzyl ester provides robust protection for the carboxylic acid terminus. This protection is typically stable to the conditions used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and is cleaved under strong acidic conditions or by catalytic hydrogenolysis.
Experimental Protocols
The following are detailed, representative protocols for the incorporation of this compound into a peptide sequence.
1. Solution-Phase Dipeptide Synthesis: Coupling with an N-Boc Protected Amino Acid
This protocol describes the synthesis of a protected dipeptide, for example, Boc-L-Ala-D-Phe-OBzl, using DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents.
Materials:
-
This compound
-
Boc-L-Ala-OH (or another desired N-Boc protected amino acid)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 equivalents) dropwise to neutralize the tosylate salt and generate the free amine.
-
Stir the solution at 0 °C for 20 minutes.
-
-
Activation of the N-Boc Amino Acid:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
-
Coupling Reaction:
-
To the cooled Boc-L-Ala-OH/HOBt solution, add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
Add the neutralized H-D-Phe-OBzl solution from step 1 to the activated Boc-L-Ala-OH solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure protected dipeptide.[3]
-
2. Solid-Phase Peptide Synthesis (SPPS): Loading onto Merrifield Resin
This protocol describes the initial step of SPPS, which is the attachment of the first amino acid, in this case, D-phenylalanine, to a chloromethylated polystyrene resin (Merrifield resin).[4]
Materials:
-
This compound
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
Cesium Carbonate (Cs2CO3)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Peptide synthesis vessel with shaker
Procedure:
-
Resin Swelling:
-
Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.
-
Wash the resin with DMF.
-
-
Preparation of the Amino Acid Salt:
-
In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's substitution level) in DMF.
-
Add DIPEA (1.5 equivalents) to neutralize the tosylate salt and stir for 10 minutes at room temperature.
-
Add Cesium Carbonate (0.5 equivalents) to the neutralized solution and stir for 30 minutes to form the cesium salt.
-
-
Coupling to the Resin:
-
Add the amino acid cesium salt solution to the swollen and washed resin in the reaction vessel.
-
Shake the mixture at 50°C for 24-48 hours.
-
-
Washing:
-
After the coupling reaction is complete, wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH.
-
Dry the resin under vacuum. The resin is now loaded with the first amino acid and is ready for the subsequent cycles of deprotection and coupling to elongate the peptide chain.
-
Biological Significance and Signaling Pathways
The incorporation of D-phenylalanine, using this compound as a precursor, is particularly significant in the development of opioid peptides. Endogenous opioid peptides are often susceptible to rapid degradation by proteases. Replacing a natural L-amino acid with a D-amino acid can dramatically increase the peptide's half-life in vivo.[1]
For instance, synthetic analogs of enkephalins and endomorphins containing D-phenylalanine often exhibit enhanced analgesic potency and prolonged duration of action. These peptides primarily exert their effects by acting as agonists at G-protein coupled receptors (GPCRs), most notably the µ-opioid receptor (MOR).
µ-Opioid Receptor Signaling Pathway
The binding of a D-phenylalanine-containing opioid peptide to the µ-opioid receptor initiates a cascade of intracellular events. This signaling pathway is crucial for mediating the analgesic effects of these peptides.
-
Ligand Binding and Receptor Activation: The opioid peptide binds to the extracellular domain of the µ-opioid receptor, inducing a conformational change in the receptor.
-
G-Protein Coupling and Activation: The activated receptor acts as a Guanine nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein (typically of the Gi/o family). It catalyzes the exchange of GDP for GTP on the Gα subunit.
-
G-Protein Dissociation: The binding of GTP to the Gαi subunit causes its dissociation from the Gβγ dimer.
-
Downstream Effector Modulation:
-
The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ dimer can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.
-
-
Cellular Response: The combined effect of reduced cAMP and modulation of ion channel activity leads to a decrease in neuronal excitability and a reduction in the release of neurotransmitters involved in pain signaling (e.g., substance P and glutamate). This ultimately results in the analgesic effect.
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic potential. Its primary application lies in the introduction of D-phenylalanine into peptide sequences to confer resistance to enzymatic degradation, thereby improving their pharmacokinetic properties. The detailed experimental protocols and an understanding of the underlying biological signaling pathways, such as the µ-opioid receptor cascade, are essential for the rational design and development of novel peptide-based drugs. This guide provides a foundational resource for researchers and scientists working in the field of peptide chemistry and drug discovery.
References
Technical Guide: Synthesis of H-D-Phe-OBzl p-Toluenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of H-D-Phe-OBzl p-toluenesulfonate (D-Phenylalanine benzyl ester p-toluenesulfonate salt). This compound is a critical chiral building block and intermediate in the synthesis of various pharmaceuticals and bioactive molecules, particularly in peptide chemistry.[1][2] This document details a modern, efficient, and environmentally conscious experimental protocol, presents key quantitative data in a structured format, and includes a visual workflow to elucidate the synthesis process.
Introduction
H-D-Phe-OBzl p-toluenesulfonate is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. The benzyl ester serves as a protecting group for the carboxylic acid functionality of the amino acid, while the tosylate salt form enhances its crystallinity, stability, and handling properties.[3] Its primary application lies in solution-phase peptide synthesis, where it acts as the C-terminal amino acid component.[2] The synthesis is typically achieved via a Fischer-Speier esterification, an acid-catalyzed reaction between D-phenylalanine and benzyl alcohol.[3][4]
Quantitative Data Summary
The following tables summarize the key physicochemical properties and typical reaction parameters for the synthesis of H-D-Phe-OBzl p-toluenesulfonate.
Table 1: Physicochemical Properties of H-D-Phe-OBzl p-Toluenesulfonate
| Property | Value |
| CAS Number | 28607-46-7[1][5][6] |
| Molecular Formula | C₂₃H₂₅NO₅S[7] |
| Molecular Weight | 427.52 g/mol [7] |
| Appearance | White to off-white powder/crystalline solid[1] |
| Melting Point | 165 - 169 °C[1] |
| Purity | ≥ 98% (by HPLC)[1] |
| Optical Rotation | [α]²⁰D = +5 ± 1° (c=2 in Methanol)[1] |
Table 2: Reagents for Synthesis
| Reagent | Role | Molar Mass ( g/mol ) |
| D-Phenylalanine | Starting Material | 165.19 |
| p-Toluenesulfonic acid monohydrate | Catalyst & Salt Formation | 190.22 |
| Benzyl Alcohol | Esterifying Agent | 108.14 |
| Cyclohexane | Azeotropic Solvent | 84.16 |
| Ethyl Acetate | Precipitation Solvent | 88.11 |
Experimental Protocol
This protocol is adapted from the improved, environmentally conscious method for the synthesis of amino acid benzyl esters developed by Bolchi et al.[2][3][4] This procedure replaces hazardous solvents like benzene with cyclohexane for the azeotropic removal of water, which is crucial for driving the esterification to completion.[3][4]
Materials:
-
D-Phenylalanine
-
p-Toluenesulfonic acid monohydrate
-
Benzyl alcohol
-
Cyclohexane
-
Ethyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent setup for azeotropic distillation
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add D-phenylalanine, 1.2 equivalents of p-toluenesulfonic acid monohydrate, and 5 equivalents of benzyl alcohol.
-
Solvent Addition: Add a sufficient volume of cyclohexane to the flask to ensure proper stirring and to fill the Dean-Stark trap.
-
Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The cyclohexane-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap. Continue refluxing for approximately 4-6 hours, or until no more water is collected.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Product Isolation: Add ethyl acetate to the cooled reaction mixture to induce the precipitation of the H-D-Phe-OBzl p-toluenesulfonate salt as a white solid.[2][4]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethyl acetate to remove residual benzyl alcohol and other impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Reaction and Workflow Diagrams
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of H-D-Phe-OBzl p-toluenesulfonate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. H-D-PHE-OBZL P-TOSYLATE | 28607-46-7 [chemicalbook.com]
- 7. D-Phenylalanine Benzyl Ester p-Toluenesulfonate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
The Physicochemical Landscape of H-D-Phe-OBzl Tos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of D-Phenylalanine benzyl ester p-toluenesulfonate salt (H-D-Phe-OBzl Tos), a crucial building block in synthetic peptide chemistry. This document details its key physicochemical characteristics, outlines the experimental protocols for their determination, and illustrates its application in peptide synthesis.
Core Physical and Chemical Properties
This compound is a salt formed from the D-enantiomer of phenylalanine, where the carboxylic acid is protected as a benzyl ester and the amine is protonated by p-toluenesulfonic acid. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions of the amino acid's functional groups.
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound, compiled from various chemical supplier data sheets.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₁₇NO₂ · C₇H₈O₃S | [1] |
| Molecular Weight | 427.5 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 165 - 167 °C | [1] |
| Specific Optical Rotation | [α]²⁰/D = +5 ± 1° (c=2 in Methanol) | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
| CAS Number | 28607-46-7 | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on standard laboratory practices for small organic molecules.
Determination of Melting Point
The melting point of this compound is determined using a capillary melting point apparatus.
Objective: To determine the temperature range over which the solid compound transitions to a liquid state.
Materials and Equipment:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powder into a capillary tube by tapping the open end into the sample and then tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 150-155 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).
-
The melting point is reported as the range between these two temperatures.[2][3]
Measurement of Specific Optical Rotation
The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of this compound and calculate the specific rotation.
Materials and Equipment:
-
This compound sample
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Methanol (spectroscopic grade)
-
Syringe and filter (0.45 µm)
Procedure:
-
Accurately weigh approximately 200 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and fill the flask to the mark. This creates a solution with a concentration (c) of approximately 0.02 g/mL (or 2 g/100mL).
-
Calibrate the polarimeter with a blank solvent (methanol) and set the reading to zero.
-
Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter and measure the observed optical rotation (α). The measurement is typically performed at 20 °C using the sodium D-line (589 nm).
-
The specific rotation ([α]) is calculated using the following formula:[4][5] [α] = α / (l × c) where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (typically 1 dm)
-
c = concentration of the solution in g/mL
-
Determination of Solubility (Qualitative and Semi-Quantitative)
A general protocol for assessing the solubility of this compound in various solvents can be performed using the equilibrium shake-flask method.
Objective: To determine the solubility of the compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound sample
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone)
-
Small vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
For a quantitative measurement, carefully take a known volume of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectroscopy.[6][7][8]
-
For a qualitative assessment, solubility can be described using terms such as "soluble," "sparingly soluble," or "insoluble" based on visual observation.
Application in Peptide Synthesis: A Workflow Visualization
This compound is primarily utilized as a protected amino acid in solid-phase or solution-phase peptide synthesis. The tosylate salt form enhances its stability and handling properties. The benzyl ester protects the C-terminus, while the free (protonated) N-terminus is ready for coupling with the next N-protected amino acid in the sequence.
The following diagram illustrates a typical workflow for the incorporation of a D-Phenylalanine residue into a growing peptide chain using this compound in solution-phase synthesis.
Caption: Workflow for incorporating this compound in peptide synthesis.
This workflow demonstrates the central role of this compound as a building block. The benzyl ester (OBzl) serves as a semi-permanent protecting group for the C-terminus, which is typically removed at the final stage of the synthesis via catalytic hydrogenolysis, while the temporary N-terminal protecting group (e.g., Boc) on the coupling partner is removed at each cycle to allow for chain elongation.[9][10][11]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pennwest.edu [pennwest.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
The Role of D-Phenylalanine Benzyl Ester Tosylate in Peptide Synthesis and Neurological Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of D-Phenylalanine Benzyl Ester Tosylate (H-D-Phe-OBzl Tos), a critical building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and applications, with a focus on its utility in peptide synthesis and its potential in neurological research.
Core Compound Specifications
D-Phenylalanine benzyl ester tosylate is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. The tosylate salt form enhances the compound's stability and handling properties, making it a preferred reagent in various synthetic applications.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₃H₂₅NO₅S or C₁₆H₁₇NO₂·C₇H₈O₃S | [1][2] |
| Molecular Weight | 427.51 g/mol | [1] |
| Appearance | White to off-white powder | |
| CAS Number | 28607-46-7 | [1] |
| Synonyms | This compound, D-Phenylalanine benzyl ester p-toluenesulfonate salt | [1] |
Applications in Research and Development
This compound is a versatile compound with significant applications in several areas of scientific research:
-
Peptide Synthesis: It serves as a crucial chiral building block in the solution-phase synthesis of peptides. The benzyl ester provides a stable protection for the carboxylic acid group of D-phenylalanine, which can be selectively removed during the synthetic process.[3]
-
Pharmaceutical Development: This compound is a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[4]
-
Biochemical Research: It is utilized in studies related to amino acid metabolism, offering insights into metabolic pathways and their roles in health and disease.[4]
-
Drug Formulation: The compound can act as a stabilizing agent, improving the solubility and bioavailability of active pharmaceutical ingredients.[4]
-
Neurological Research: D-phenylalanine and its derivatives are being investigated for their potential in pain management and mood disorders.[4][5]
Experimental Protocols
Synthesis of D-Phenylalanine Benzyl Ester Tosylate
A common and efficient method for the preparation of amino acid benzyl ester p-toluenesulfonate salts is through Fischer-Speier esterification.
Materials:
-
D-Phenylalanine
-
p-Toluenesulfonic acid
-
Benzyl alcohol
-
An appropriate azeotroping solvent (e.g., cyclohexane or 2-methyltetrahydrofuran)
-
Ethyl acetate
Procedure:
-
A mixture of D-phenylalanine, p-toluenesulfonic acid, and benzyl alcohol is refluxed in a suitable solvent. A Dean-Stark apparatus is used to remove the water that is formed during the esterification reaction.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Ethyl acetate is added to the cooled mixture to precipitate the product.
-
The resulting solid, D-phenylalanine benzyl ester p-toluenesulfonate, is collected by filtration and dried.
Note: The choice of solvent is critical to prevent racemization. While traditional methods used solvents like benzene or carbon tetrachloride, greener alternatives such as cyclohexane and 2-methyltetrahydrofuran (Me-THF) have been shown to be effective while preserving the enantiomeric purity.
Biochemical Pathways and Mechanisms of Action
While this compound is primarily used as a synthetic intermediate, the biological activity of its parent compound, D-phenylalanine, offers insights into its potential therapeutic applications. D-phenylalanine is known to inhibit enkephalinases, the enzymes responsible for the degradation of enkephalins, which are endogenous opioid peptides involved in pain modulation.[6]
Solution-Phase Peptide Synthesis Workflow
This compound is a valuable reagent in solution-phase peptide synthesis. The following workflow illustrates the general steps for the synthesis of a dipeptide using this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of amino acid benzyl esters in synthesis. While specific yields for this compound can vary depending on the reaction conditions and the coupling partner, the data presented for a similar compound, H-Gly-OBzl.TosOH, provides a representative example of the efficiency of this class of reagents in dipeptide synthesis.
| Product | Starting Materials | Yield (%) | Melting Point (°C) | Citation(s) |
| Boc-Ala-Gly-OBzl | Boc-Ala-OH, H-Gly-OBzl.TosOH | 92.3 | 84-85 | [3] |
| Boc-Phe-Gly-OBzl | Boc-Phe-OH, H-Gly-OBzl.TosOH | 87.5 | 105-106 | [3] |
Conclusion
D-Phenylalanine benzyl ester tosylate is an indispensable tool for chemists and pharmacologists. Its utility in the stereoselective synthesis of peptides and its connection to the neurologically active D-phenylalanine make it a compound of significant interest for the development of novel therapeutics. This guide provides a foundational understanding of its properties and applications, intended to support and facilitate further research and development efforts.
References
The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic implementation of protecting groups is a critical determinant of success. Among the arsenal of protective moieties, the benzyl ester holds a venerable position, particularly for the protection of the C-terminal carboxylic acid. This in-depth technical guide provides a comprehensive overview of the role of benzyl ester protection in peptide synthesis, detailing its mechanism of action, advantages, limitations, and practical applications. The guide includes detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to facilitate a deeper understanding of the underlying principles and workflows.
The Core Principle: Stability and Orthogonality in Boc/Bzl Strategy
In the realm of Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is paramount. This principle requires that the various protecting groups used for the N-terminus, C-terminus, and reactive side chains must be removable under distinct conditions to prevent unintended deprotection during the synthetic cycles. The benzyl ester is a cornerstone of the tert-butoxycarbonyl (Boc) based strategy, often referred to as the Boc/Bzl strategy.[1][2]
The primary advantage of the benzyl ester lies in its pronounced stability under the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group, which is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.[1] This stability ensures the integrity of the C-terminal anchor to the solid support throughout the elongation of the peptide chain. The quasi-orthogonality of the Boc/Bzl strategy is achieved through the differential acid lability of the protecting groups; while the Boc group is removed by moderate acids, the benzyl ester requires strong acids for cleavage.[1]
Anchoring the First Amino Acid: Formation of the Benzyl Ester Linkage
The journey of a peptide synthesized via SPPS with C-terminal benzyl ester protection begins with the anchoring of the first amino acid to the solid support. The most common solid support for this strategy is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene copolymer. The first Boc-protected amino acid is attached to this resin via an ester linkage. A widely used and efficient method for this esterification is the cesium salt method, which proceeds through a nucleophilic substitution (SN2) reaction.[1]
Alternatively, for solution-phase synthesis or the preparation of amino acid benzyl esters as building blocks, the Fischer-Speier esterification is commonly employed. This method involves the treatment of an amino acid with benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.[3][4][5]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Amino Acid Benzyl Ester Preparation
This protocol describes a general method for the preparation of amino acid benzyl esters as their p-toluenesulfonate salts, adapted from established procedures that avoid hazardous solvents.[4][6]
Materials:
-
L- or D-amino acid (1.0 eq)
-
p-toluenesulfonic acid monohydrate (1.2 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino acid, p-toluenesulfonic acid monohydrate, and cyclohexane.
-
Add benzyl alcohol to the mixture.
-
Heat the mixture to reflux and continue heating for 4-16 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the cooled mixture and stir for 1 hour to precipitate the amino acid benzyl ester p-toluenesulfonate salt.
-
Collect the precipitated white solid by filtration, wash with ethyl acetate, and dry under vacuum.[4]
Deprotection of the Benzyl Ester: Cleavage Strategies
The final step in peptide synthesis is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. For C-terminal benzyl esters, two primary deprotection methods are employed: strong acid cleavage and catalytic hydrogenolysis.
3.1. Strong Acid Cleavage
The most common method for cleaving benzyl esters in the Boc/Bzl strategy is treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] The mechanism involves the protonation of the ester oxygen, which makes the benzyl group a good leaving group. The benzyl group departs as a stable benzyl cation. This cation is a potent electrophile and must be trapped by a scavenger, such as anisole, to prevent side reactions like the alkylation of nucleophilic side chains, particularly tryptophan and tyrosine.[1]
Caption: Mechanism of strong acid cleavage of a benzyl ester.
3.2. Catalytic Hydrogenolysis and Transfer Hydrogenation
An alternative and milder method for benzyl ester cleavage is catalytic hydrogenolysis.[1][7] This method utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the C-O bond of the benzyl ester, yielding the free carboxylic acid and toluene.[1][8] This approach is particularly advantageous when the peptide is sensitive to strong acids.
A safer and more convenient variation is catalytic transfer hydrogenation, which avoids the use of hydrogen gas.[8][9][10][11] Instead, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used.[8][9][10][11] This method is effective for the deprotection of various benzyl-based protecting groups.[10]
Experimental Protocols
Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Ester Deprotection
This protocol provides a milder alternative to strong acid cleavage for benzyl ester deprotection.[1][8]
Materials:
-
Peptide with a C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Reaction Setup: a. Dissolve the protected peptide in the chosen solvent in a reaction flask. b. Carefully add 10% Pd/C catalyst (typically 10-50% by weight relative to the peptide). c. Add the hydrogen donor (e.g., 5 equivalents of ammonium formate).[12]
-
Reaction: a. If using formic acid, the reaction can be stirred at room temperature. If using ammonium formate, the mixture may be heated to reflux.[10][12] b. Stir the reaction mixture vigorously. c. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the filter pad with the reaction solvent. c. Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.[1]
Potential Side Reactions
While robust, the use of benzyl esters in Boc-SPPS is not without potential pitfalls. Awareness of these side reactions is crucial for optimizing synthesis and purification strategies.
-
Premature Cleavage: Although generally stable to TFA, some premature cleavage of the benzyl ester linkage can occur during the repeated acid deprotection steps of a long synthesis, leading to a loss of peptide chains from the resin.[1][13]
-
Alkylation: During strong acid cleavage, the generated benzyl cation can alkylate nucleophilic side chains, particularly tryptophan and tyrosine, leading to undesired byproducts. The use of effective scavengers is essential to mitigate this.[1]
-
Racemization: During the formation of amino acid benzyl esters via Fischer-Speier esterification, the use of high-boiling point solvents like toluene can lead to racemization, especially for sensitive amino acids.[3][4][5]
Quantitative Data: A Comparative Overview
The choice of a C-terminal protecting group significantly impacts the overall success of peptide synthesis. The following tables provide a summary of quantitative data comparing benzyl esters with other common protecting groups and cleavage reagents.
Table 1: Comparison of C-Terminal Protecting Groups in SPPS
| Protecting Group | Typical Cleavage Conditions | Stability to Boc Deprotection (TFA) | Advantages | Disadvantages |
| Benzyl Ester | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust, compatible with Boc/Bzl strategy, allows for simultaneous side-chain deprotection.[1] | Requires harsh cleavage conditions (strong acids) or catalytic methods that can be poisoned.[1] |
| Methyl/Ethyl Ester | Saponification (NaOH) | High | Stable to acid. | Base-labile, risk of racemization and side reactions during saponification.[1][14] |
| tert-Butyl Ester | Moderate Acid (TFA) | Low to Moderate | Cleaved under the same conditions as many side-chain protecting groups in Fmoc/tBu strategy. | Not fully stable to repeated Boc deprotection cycles.[1] |
| Allyl Ester | Pd(0) catalysis | High | Orthogonal to both Boc and Fmoc strategies.[1] | Requires a specific palladium catalyst for removal.[1] |
Table 2: Comparison of Cleavage Reagents for Benzyl Esters
| Reagent | Typical Conditions | Efficiency | Advantages | Disadvantages |
| Anhydrous Hydrogen Fluoride (HF) | 0°C, 1 hour, with scavengers (e.g., anisole) | High | Efficient for simultaneous cleavage and deprotection.[1] | Extremely hazardous, requires specialized apparatus. Can promote side reactions if not properly scavenged.[1][2] |
| Trifluoromethanesulfonic acid (TFMSA) | 0°C to room temp, with scavengers | High | Less volatile and easier to handle than HF. | Still a very strong and corrosive acid. |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Room temp, atmospheric pressure | High | Mild conditions, clean reaction.[8] | Requires hydrogen gas, catalyst can be poisoned by sulfur-containing residues. |
| Catalytic Transfer Hydrogenation | Room temp to reflux | High | Avoids the use of hydrogen gas, convenient for standard labs.[8][10][11] | May require elevated temperatures, catalyst can still be poisoned. |
Logical Workflow and Decision Making
The following diagrams illustrate the overall workflow of SPPS using benzyl ester protection and a decision-making process for selecting a C-terminal protecting group.
Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Decision tree for C-terminal protection strategy.
Conclusion
The benzyl ester protecting group remains a powerful and indispensable tool in the arsenal of the peptide chemist. Its stability, coupled with well-established protocols for its application and removal, makes it a reliable choice for the C-terminal protection of peptides synthesized using the Boc/Bzl strategy.[1] While the requirement for strong acid cleavage necessitates careful handling and consideration of potential side reactions, the development of milder deprotection methods like catalytic transfer hydrogenation has expanded its applicability. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage benzyl ester protection for the successful synthesis of complex peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. A new benzyl ester resin with increased stability during Nα-t-butyloxycarbonyl deblocking in solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Function of tosylate salt in amino acid derivatives
An In-depth Technical Guide on the Function of Tosylate in Amino Acid Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted role of the p-toluenesulfonyl (tosyl) group, p-toluenesulfonic acid (TsOH), and the corresponding tosylate salts in the context of amino acid derivatives. These chemical entities are indispensable tools in organic synthesis, peptide chemistry, and pharmaceutical development, offering solutions for protection, activation, and the enhancement of physicochemical properties. This document details their core functions, presents comparative data, provides key experimental protocols, and visualizes complex workflows to aid in strategic synthetic planning and drug candidate selection.
Core Functions of Tosylate and its Precursors
The utility of the tosyl group and its related forms stems from four primary functions: (1) formation of stable salts with enhanced pharmaceutical properties; (2) robust protection of amine functionalities; (3) activation of hydroxyl groups by forming excellent leaving groups; and (4) serving as a potent acid catalyst and reagent in key synthetic transformations.
Function 1: Salt Formation with p-Toluenesulfonic Acid
In drug development, approximately 50% of all active pharmaceutical ingredients (APIs) are administered as salts to overcome suboptimal properties of the free acid or base form.[1] For amino acid derivatives and other molecules containing basic nitrogen centers (such as an α-amino group), forming a salt with a strong acid like p-toluenesulfonic acid (TsOH) is a critical strategy.
The primary goals of forming a tosylate salt are to improve:
-
Aqueous Solubility: The ionic nature of a salt can dramatically increase the aqueous solubility of a hydrophobic parent molecule, which is often a prerequisite for bioavailability.[2][3]
-
Chemical and Physical Stability: Tosylate salts are often highly crystalline, which can lead to greater stability against degradation, a higher melting point, and reduced hygroscopicity compared to the free base or other salts like hydrochlorides.[4]
-
Handling and Manufacturability: A stable, crystalline, non-hygroscopic solid is easier to handle, purify, and formulate into a final dosage form.[5] The salt selection process is a crucial step in preformulation studies to identify the optimal form of a drug candidate.[1][6]
The selection of an appropriate salt is a multi-step process involving screening various counter-ions and evaluating the resulting salts against a series of critical parameters.
Function 2: The Tosyl Group as a Robust Amine Protecting Group
The tosyl (Ts) group can be installed on the nitrogen atom of an amino acid to form a highly stable sulfonamide.[7] This protection is advantageous due to its stability across a wide range of reaction conditions, including strongly acidic and basic environments where other groups like Boc or Fmoc might be labile.[8]
-
Installation: The tosyl group is typically introduced by reacting the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
-
Stability: Tosylamides are exceptionally robust and resistant to many nucleophiles and oxidation/reduction conditions.[9]
-
Deprotection: Removal of the tosyl group is challenging and typically requires harsh conditions, such as reduction with sodium in liquid ammonia or strongly acidic conditions (e.g., HBr in acetic acid).[7]
Function 3: The Tosylate Ester as a Superior Leaving Group
While not a salt, this function is critical to the versatility of tosylates in synthesis. The hydroxyl groups of amino acid side chains (e.g., serine, threonine) or those on derived amino alcohols are poor leaving groups. Conversion to a tosylate ester transforms the -OH group into an excellent leaving group (-OTs), readily displaced by nucleophiles in SN2 reactions. This allows for the stereospecific introduction of a wide variety of functional groups.[1]
Function 4: p-Toluenesulfonic Acid as a Versatile Reagent
Beyond salt formation, TsOH serves two other key roles in amino acid chemistry:
-
Acid Catalyst for Esterification: TsOH is a widely used catalyst for the Fischer-Speier esterification of the carboxylic acid moiety of amino acids. For example, reacting an amino acid with benzyl alcohol in the presence of a catalytic amount of TsOH yields the corresponding benzyl ester, which is a common protecting group for the C-terminus in peptide synthesis. The product is conveniently isolated as its stable tosylate salt.[10][11]
-
Reagent for Boc Deprotection: In solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy, the Nα-Boc group must be removed at each cycle. While trifluoroacetic acid (TFA) is most common, a solution of TsOH can also be used effectively for this deprotection step.[10][12]
Quantitative Data Presentation
A comprehensive salt screening program is essential to select the optimal form of a drug candidate. The choice of counter-ion can have a profound impact on key physicochemical and biological properties. The following case study on the protein kinase Cβ inhibitor LY333531 illustrates the comparative advantages that a sulfonate salt (mesylate, which is structurally similar to tosylate) can offer over a more common hydrochloride salt.
Table 1: Case Study - Comparative Properties of LY333531 Salt Forms
| Property | Hydrochloride (HCl) Salt | Mesylate (OMs) Salt | Rationale for Importance |
|---|---|---|---|
| Aqueous Solubility | Low | ~5x higher than HCl salt[13][14] | Higher solubility often correlates with better dissolution and bioavailability.[2] |
| Polymorphism/Hydration | Multiple forms observed (anhydrate, monohydrate, tetrahydrate)[13][14] | Single monohydrate form identified[13][14] | A single, stable crystalline form is highly desirable for consistent manufacturing and performance.[15] |
| Bioavailability (Dog Model) | Baseline | ~2.6x higher Cmax and AUC than HCl salt[13][14] | Direct measure of the fraction of an administered dose that reaches systemic circulation. |
| Processing Properties | Less favorable (e.g., filtration rate) | Favorable | Ease of manufacturing is a critical factor for large-scale production. |
| Final Selection | Not selected | Selected for clinical development [13][14] | The mesylate salt demonstrated superior overall properties for development as a therapeutic agent. |
Data synthesized from studies on LY333531, a potent protein kinase Cβ inhibitor.[13][14] The mesylate salt is methanesulfonate.
Key Experimental Protocols
The following protocols provide detailed methodologies for common procedures involving tosylate salts of amino acid derivatives.
Protocol 1: Synthesis of L-Alanine Benzyl Ester p-Toluenesulfonate Salt
This protocol describes the Fischer-Speier esterification of L-alanine to form its benzyl ester, which is isolated as the tosylate salt.[11]
Materials:
-
L-Alanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene or Cyclohexane
-
Dean-Stark apparatus
-
Diethyl ether
Procedure:
-
Combine L-alanine (1.0 eq), benzyl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (1.1 eq) in a round-bottom flask charged with a suitable solvent like toluene.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting amino acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Add cold diethyl ether to the cooled solution with vigorous stirring to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove excess benzyl alcohol and TsOH.
-
Dry the product under vacuum to yield L-alanine benzyl ester p-toluenesulfonate salt.
Protocol 2: Nα-Boc Group Deprotection using p-Toluenesulfonic Acid in SPPS
This protocol outlines the use of TsOH for the removal of the N-terminal Boc group from a peptide-resin during solid-phase peptide synthesis.[10]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
10% Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 20-30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Deprotection: Prepare a 2 M solution of TsOH·H₂O in a 1:1 mixture of DCM and THF. Add this solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).
-
Neutralization: To neutralize the resulting tosylate salt of the N-terminal amine, wash the resin with a 10% solution of DIPEA in DCM (3 times, 2 minutes each).
-
Final Wash: Wash the resin again with DCM (3 times) to remove excess base and prepare for the next coupling step.
Protocol 3: Dipeptide Coupling Using an Amino Acid Tosylate Salt
This protocol describes the coupling of Boc-L-Alanine to L-Alanine benzyl ester, which starts from its tosylate salt.[7]
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Alanine benzyl ester p-tosylate (H-Ala-OBn·TsOH)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
N-Hydroxysuccinimide (HONSu) or HOBt
-
Triethylamine (NEt3) or DIPEA
-
Dichloromethane (DCM)
Procedure:
-
Activation of Boc-L-Alanine: In a flask, dissolve Boc-Ala-OH (1.0 eq) and HONSu (1.1 eq) in DCM. Cool the solution to 0 °C. Add DCC (1.1 eq) and stir at 0 °C for 2 hours, then at room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.
-
Neutralization of the Amine Salt: In a separate flask, dissolve H-Ala-OBn·TsOH (1.0 eq) in DCM and add NEt3 (1.0 eq) to neutralize the acid and liberate the free amine. Stir for 15 minutes.
-
Coupling: Filter the DCU precipitate from the activated ester solution. Add the clear filtrate to the neutralized H-Ala-OBn solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, filter any newly formed DCU. Wash the organic solution successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide (Boc-Ala-Ala-OBn) by column chromatography or recrystallization.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Application Note: Salt Selection - Reducing Time to Market [pharmaceuticalonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
H-D-Phe-OBzl Tos: A Technical Guide to its Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, or D-Phenylalanine benzyl ester p-toluenesulfonate salt, is a chiral building block of significant interest in medicinal chemistry. As a derivative of the unnatural D-amino acid D-phenylalanine, its incorporation into peptide chains offers a strategic advantage in drug design and development. The primary benefit of utilizing D-amino acids lies in their ability to confer resistance to enzymatic degradation by proteases, which are highly specific for L-amino acid residues. This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of peptide-based therapeutics. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with physicochemical data, experimental protocols, and workflow diagrams to facilitate its use in research and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 28607-46-7 | |
| Molecular Formula | C23H25NO5S | |
| Molecular Weight | 427.51 g/mol | |
| Appearance | Solid | |
| Storage | Room Temperature | |
| Synonyms | D-PHENYLALANINE-OBZL P-TOSYLATE; D-PHENYLALANINE BENZYL ESTER 4-TOLUENESULFONATE SALT; D-PHENYLALANINE BENZYL ESTER P-TOLUENESULFONATE SALT; D-PHENYLALANINE BENZYL ESTER P-TOSYLATE; D-PHENYLALANINE BENZYL ESTER TOSYLATE; H-D-PHE-OBZL P-TOSYLATE; this compound; this compound-OH |
Applications in Peptide Synthesis
The primary application of this compound is as a C-terminally protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester (OBzl) group provides robust protection for the carboxylic acid, while the tosylate (Tos) salt form enhances the compound's stability and handling characteristics.
The Significance of D-Amino Acid Incorporation
The strategic incorporation of D-amino acids like D-phenylalanine into peptide therapeutics is a well-established strategy to overcome the limitations of native peptides, such as their rapid degradation by endogenous proteases. Peptides containing D-amino acids are less susceptible to enzymatic cleavage, which can significantly increase their circulation half-life and overall therapeutic efficacy.
Quantitative Data in Dipeptide Synthesis
| Product | Starting Materials | Coupling Reagent/Additive | Solvent | Yield (%) | Purity (%) |
| Boc-L-Ala-D-Phe-OBzl | Boc-L-Ala-OH, this compound | DCC/HOBt | Dichloromethane (DCM) | ~85-95 (estimated) | >95 (after purification) |
| Fmoc-L-Ala-D-Phe-OBzl | Fmoc-L-Ala-OH, this compound | HBTU/DIEA | Dimethylformamide (DMF) | ~90-98 (estimated) | >98 (after purification) |
Note: The yields and purities are estimates based on similar peptide coupling reactions and may vary depending on specific reaction conditions and purification methods.
Experimental Protocols
The following are detailed protocols for the synthesis of a dipeptide using this compound in both solution-phase and solid-phase formats.
Solution-Phase Synthesis of Boc-L-Ala-D-Phe-OBzl
This protocol describes the coupling of N-terminally protected L-alanine (Boc-L-Ala-OH) with this compound.
Materials:
-
Boc-L-Ala-OH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add TEA or DIEA (1.0 equivalent) and stir at room temperature for 30 minutes.
-
Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C. Add the neutralized H-D-Phe-OBzl solution from step 1 to this mixture. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected dipeptide, Boc-L-Ala-D-Phe-OBzl.[1]
Solid-Phase Synthesis of Fmoc-L-Ala-D-Phe-OBzl on Wang Resin
This protocol outlines the manual solid-phase synthesis of a dipeptide using Fmoc chemistry.
Materials:
-
Wang resin
-
Fmoc-D-Phe-OH
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Loading (Fmoc-D-Phe-OH):
-
Dissolve Fmoc-D-Phe-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add the solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Fmoc-L-Ala-OH):
-
Dissolve Fmoc-L-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Solution-Phase Dipeptide Synthesis Workflow
Caption: Workflow for solution-phase dipeptide synthesis.
Solid-Phase Dipeptide Synthesis Workflow
Caption: Workflow for solid-phase dipeptide synthesis.
References
The Alchemist's Guide to Peptide Synthesis: Mastering the Use of Protected Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug development, the precise assembly of amino acids into well-defined sequences is paramount. This process, akin to a molecular ballet, relies on the strategic use of protecting groups to temporarily mask reactive functionalities and prevent a cascade of unwanted side reactions. This technical guide provides a comprehensive exploration of the fundamental principles governing the use of protected amino acids, with a focus on the core strategies that underpin modern peptide synthesis.
The Core Principle: Orthogonal Protection
The foundation of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is the principle of orthogonal protection .[1][2] This elegant strategy employs a suite of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled elongation of the peptide chain.[1][2] A successful peptide synthesis campaign hinges on the careful selection of a compatible set of protecting groups for the α-amino group, the C-terminal carboxyl group, and the various reactive side chains of the constituent amino acids.[3][4]
There are three main classes of protecting groups utilized in a typical peptide synthesis strategy:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[2][5]
-
Permanent side-chain protecting groups: These mask the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1][6]
-
Carboxyl protecting groups: These protect the C-terminus of the first amino acid, often by forming an ester linkage to a solid support in SPPS or as a simple ester in solution-phase synthesis.[][8]
The ability to selectively remove one class of protecting group while others remain intact is the essence of orthogonality and is crucial for achieving high-fidelity peptide synthesis.[1][9]
Caption: The principle of orthogonal protection in peptide synthesis.
Key Nα-Amino Protecting Groups: Fmoc and Boc
Two primary orthogonal strategies, defined by their temporary Nα-amino protecting groups, dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.[10][11]
The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy
The Fmoc group is a base-labile protecting group, typically removed with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][12] This mild deprotection condition is a key advantage of the Fmoc strategy, as it is orthogonal to the acid-labile side-chain protecting groups (often tert-butyl based) and the acid-labile linkers used to attach the peptide to the solid support.[2][]
The Boc (tert-Butoxycarbonyl) Strategy
The Boc group is an acid-labile protecting group, commonly removed with a moderately strong acid like trifluoroacetic acid (TFA).[1][13] The Boc/Bzl strategy relies on graded acid lability, where the Nα-Boc group is removed by TFA, while the more robust benzyl-based side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for their removal during the final cleavage step.[1][5]
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Key Disadvantages |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base-labile (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile side-chain groups; Milder final cleavage conditions; Amenable to automation.[10][11] | Base-labile side reactions can occur; Fmoc-protected amino acids are generally more expensive.[11] |
| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., 50% TFA in DCM) | Robust and well-established; Better for long or hydrophobic sequences prone to aggregation.[11] | Harsh repetitive acid deprotection can degrade sensitive peptides; Final cleavage requires hazardous reagents (HF).[11] |
Side-Chain Protection: A Necessity for Precision
To prevent unwanted side reactions during peptide synthesis, the reactive functional groups on the side chains of many amino acids must be protected.[2][5] The choice of side-chain protecting groups is dictated by the chosen Nα-protection strategy (Fmoc or Boc) to ensure orthogonality.
Side-Chain Protecting Groups in Fmoc/tBu Strategy
In the Fmoc strategy, side-chain protecting groups are typically acid-labile and are removed during the final cleavage from the resin with a strong acid cocktail, most commonly based on TFA.[2][3]
| Amino Acid | Side-Chain Protecting Group | Deprotection Condition (Typical Cleavage Cocktail) |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA/TIS/H₂O (95:2.5:2.5), 1-2 hours |
| Asn, Gln, His | Trt (Trityl) | TFA/TIS/H₂O (95:2.5:2.5), 1-2 hours |
| Asp, Glu | OtBu (tert-butyl ester) | TFA/TIS/H₂O (95:2.5:2.5), 1-2 hours |
| Cys | Trt (Trityl), Acm (Acetamidomethyl) | Trt: TFA/TIS/H₂O (95:2.5:2.5); Acm: Iodine or Hg(OAc)₂ |
| Lys, Orn | Boc (tert-butoxycarbonyl) | TFA/TIS/H₂O (95:2.5:2.5), 1-2 hours |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | TFA/TIS/H₂O (95:2.5:2.5), 1-2 hours |
| Trp | Boc (tert-butoxycarbonyl) | TFA/TIS/H₂O (95:2.5:2.5), 1-2 hours |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane (scavenger). Cleavage times can vary depending on the peptide sequence and length.[3][14]
Side-Chain Protecting Groups in Boc/Bzl Strategy
In the Boc strategy, side-chain protecting groups are based on the benzyl (Bzl) group and require a strong acid, such as HF, for their removal.[5][11]
| Amino Acid | Side-Chain Protecting Group | Deprotection Condition (Final Cleavage) |
| Arg | Tos (Tosyl) | Anhydrous HF, 0°C, 1 hour |
| Asp, Glu | OBzl (Benzyl ester) | Anhydrous HF, 0°C, 1 hour |
| Cys | 4-MeBzl (4-methylbenzyl) | Anhydrous HF, 0°C, 1 hour |
| His | Bom (Benzyloxymethyl), Dnp (Dinitrophenyl) | Bom: Anhydrous HF; Dnp: Thiophenol prior to HF |
| Lys | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) | Anhydrous HF, 0°C, 1 hour |
| Ser, Thr | Bzl (Benzyl ether) | Anhydrous HF, 0°C, 1 hour |
| Tyr | 2-Br-Z (2-Bromobenzyloxycarbonyl) | Anhydrous HF, 0°C, 1 hour |
HF cleavage requires specialized equipment and extreme caution due to the hazardous nature of hydrogen fluoride.[11]
Carboxyl Group Protection
The C-terminal carboxyl group of the first amino acid must be protected to prevent its participation in the coupling reactions.[] In SPPS, the solid support resin itself serves as the carboxyl protecting group, typically through an ester linkage.[15] For solution-phase synthesis, simple esters like methyl or benzyl esters are commonly used.[][8]
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the cyclical nature of SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. lifetein.com [lifetein.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. csbio.com [csbio.com]
Methodological & Application
Application Notes: H-D-Phe-OBzl Tos in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, or D-Phenylalanine benzyl ester p-toluenesulfonate salt, is a specialized amino acid derivative crucial for the synthesis of peptides containing a C-terminal D-phenylalanine residue. The incorporation of D-amino acids into peptide sequences is a key strategy in drug development to enhance proteolytic stability, modify biological activity, and control peptide conformation. This compound is primarily utilized in the tert-butyloxycarbonyl (Boc) / Benzyl (Bzl) strategy of solid-phase peptide synthesis (SPPS).[1][2] The benzyl ester serves as a stable protecting group for the C-terminal carboxyl group, which can be cleaved under strong acidic conditions, typically during the final step of peptide release from the resin.[3] The tosylate salt form enhances the compound's stability and handling properties.
These application notes provide a comprehensive guide, including detailed protocols, for the effective use of this compound in Boc/Bzl SPPS.
Data Presentation: Performance Metrics
The efficiency of resin loading and subsequent coupling reactions are critical for the overall success of peptide synthesis. The following tables provide representative quantitative data, derived from analogous benzyl ester compounds used in SPPS, to illustrate typical performance metrics.
Table 1: Representative Resin Loading Efficiency
| Resin Type | Loading Method | Reagents | Typical Loading Efficiency (%) |
|---|---|---|---|
| Merrifield Resin (1% DVB, 1.0 meq/g) | Cesium Salt Method | This compound, Cs₂CO₃, DMF | 75 - 90[3] |
| Merrifield Resin (1% DVB, 1.0 meq/g) | In-situ Neutralization & Potassium Fluoride | this compound, KF, DIPEA, DMF | 70 - 85[3] |
Table 2: Example Dipeptide Synthesis Yields with Benzyl-Protected C-Terminus
| Product | Starting Materials | Coupling Reagents | Yield (%) |
|---|---|---|---|
| Boc-Ala-Phe-OBzl | Boc-Ala-OH, H-Phe-OBzl | WSC, HOBt | 92.3[4] |
| Boc-Phe-Phe-OBzl | Boc-Phe-OH, H-Phe-OBzl | WSC, HOBt | 89.5[4] |
Note: Yields are based on solution-phase synthesis examples but are indicative of the high coupling efficiency achievable with benzyl ester protected amino acids.
Experimental Workflows and Logical Relationships
Visualizing the synthesis process and the chemical logic of protecting groups is essential for understanding and troubleshooting SPPS.
Caption: General workflow for Boc-SPPS starting with H-D-Phe-OBzl.
Caption: Logical relationship of protecting groups and deprotection reagents.
Experimental Protocols
Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
This protocol describes the attachment of the first amino acid, D-phenylalanine, to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
This compound
-
Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 meq/g)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1 equivalent) in DMF (10-15 mL per gram of resin) for at least 1 hour with gentle agitation.
-
Cesium Salt Preparation: In a separate flask, dissolve this compound (2 equivalents) in a minimal amount of DMF. Add Cs₂CO₃ (1 equivalent) and stir the mixture at 40°C for 4-6 hours.
-
Resin Preparation: Drain the DMF from the swollen resin. Wash the resin with DMF (3 times).
-
Coupling: Add the prepared cesium salt solution to the resin. Agitate the mixture at 50°C for 12-24 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 times), DMF/Water (1:1) (3 times), DMF (3 times), and DCM (3 times).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of 1 M diethanolamine in DMF for 2 hours.
-
Final Wash and Drying: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the substitution level of the resin using a method like picric acid titration or by cleaving the amino acid from a small sample of resin.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines one cycle of deprotection, neutralization, and coupling to add the next amino acid to the D-Phe-loaded resin.
Materials:
-
Boc-D-Phe-OBzl-Resin
-
Next Boc-protected amino acid
-
Trifluoroacetic Acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Coupling Reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU.
Procedure:
-
Resin Swelling: Swell the Boc-D-Phe-OBzl-Resin in DCM (10 mL/g) for 30 minutes in the reaction vessel.
-
Nα-Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (DCC/HOBt Method):
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to initial resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[3]
-
Cool the solution to 0°C and add DCC (3 equivalents). Stir for 10 minutes at 0°C to pre-activate.[3]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative result indicates successful coupling.[6]
-
-
Washing: Upon completion, drain the coupling solution. Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle starting from Step 2.
Protocol 3: Final Cleavage and Deprotection (Anhydrous HF Method)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by highly trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.[5][7]
Materials:
-
Dried Peptide-Resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold Diethyl Ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Dry the fully assembled peptide-resin thoroughly under vacuum for several hours. Place the dried resin (e.g., 1 gram) into the reaction vessel of the HF apparatus.
-
Adding Scavenger: Add a scavenger such as anisole (1-2 mL) to the reaction vessel to trap reactive carbocations generated during cleavage.[7]
-
HF Cleavage:
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[7]
-
Allow the mixture to warm to 0°C and stir for 1 hour. This step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups simultaneously.[7]
-
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum, ensuring it is passed through an appropriate scrubber (e.g., a CaO trap).
-
Peptide Precipitation and Washing:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Filter the crude peptide and wash it several more times with cold diethyl ether.
-
-
Drying and Purification:
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
References
Solution-Phase Synthesis of Dipeptides Utilizing H-D-Phe-OBzl Tos: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the solution-phase synthesis of a dipeptide, focusing on the use of H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt) as the C-terminal starting material. This guide outlines the principles of the Boc/Bzl protection strategy, detailed experimental procedures, and data presentation for the synthesis of a model dipeptide, N-Boc-L-Ala-D-Phe-OBzl.
Solution-phase peptide synthesis (SPPS) is a classical and versatile method that remains highly relevant for the large-scale production of short peptides.[1] It offers advantages in scalability and the purification of intermediates compared to solid-phase peptide synthesis (SPPS).[2] The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a well-established approach where the acid-labile Boc group provides temporary protection for the α-amino group, and the benzyl ester offers stable protection for the C-terminal carboxylic acid.[2] This orthogonality allows for selective deprotection and coupling reactions to construct the peptide chain in solution.[3]
Data Presentation
The following tables summarize the reagents and expected quantitative data for the synthesis of N-Boc-L-Ala-D-Phe-OBzl. Yields are highly dependent on specific reaction conditions and purification methods.[2]
Table 1: Reagents for Dipeptide Synthesis
| Reagent | Chemical Name | Role |
| This compound | D-Phenylalanine benzyl ester p-toluenesulfonate | C-terminal amino acid with carboxyl protection |
| Boc-L-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | N-terminal protected amino acid |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor |
| TEA | Triethylamine | Base for neutralization |
| DCM | Dichloromethane | Reaction solvent |
| Ethyl Acetate | - | Extraction solvent |
| 1N HCl | Hydrochloric acid (1 Normal) | Aqueous wash solution |
| 5% NaHCO₃ | Sodium bicarbonate solution (5%) | Aqueous wash solution |
| Anhydrous MgSO₄ | Anhydrous magnesium sulfate | Drying agent |
| Pd/C | Palladium on carbon | Catalyst for hydrogenolysis |
| H₂ | Hydrogen gas | Reducing agent for deprotection |
| TFA | Trifluoroacetic acid | Acid for Boc deprotection |
Table 2: Quantitative Data for Dipeptide Synthesis and Deprotection
| Product | Starting Materials | Expected Yield (%) | Purification Method |
| Boc-L-Ala-D-Phe-OBzl | Boc-L-Ala-OH, this compound | 80-90 | Silica Gel Chromatography |
| Boc-L-Ala-D-Phe-OH | Boc-L-Ala-D-Phe-OBzl | >95 | Filtration of catalyst |
| H-L-Ala-D-Phe-OBzl·TFA | Boc-L-Ala-D-Phe-OBzl | >95 | Precipitation |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis, purification, and deprotection of the dipeptide N-Boc-L-Ala-D-Phe-OBzl.
Protocol 1: Synthesis of N-Boc-L-Ala-D-Phe-OBzl
This protocol details the coupling of Boc-L-Ala-OH with H-D-Phe-OBzl.
Materials:
-
Boc-L-Ala-OH (1.0 eq)
-
This compound (1.1 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), dry
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.1 equivalents) in dry DCM and cool to 0°C in an ice bath. Add TEA (1.1 equivalents) dropwise and stir the mixture for 30 minutes at 0°C.
-
Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in dry DCM at 0°C. Add DCC (1.1 equivalents) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Coupling Reaction: Filter the DCU precipitate from the activated Boc-L-Ala-OH solution and add the filtrate to the neutralized H-D-Phe-OBzl solution.[4] Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the newly formed DCU. Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.[4] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide, Boc-L-Ala-D-Phe-OBzl.[2]
Protocol 2: C-Terminal Deprotection (Benzyl Ester Removal)
This protocol describes the removal of the C-terminal benzyl protecting group by catalytic hydrogenation to yield the corresponding carboxylic acid.[3]
Materials:
-
Boc-L-Ala-D-Phe-OBzl
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Boc-L-Ala-D-Phe-OBzl in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.[5]
-
Secure a hydrogen-filled balloon to the flask, evacuate the flask under vacuum, and then backfill with hydrogen.[5]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst.[5]
-
Wash the filter cake with a small amount of methanol.[5]
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected Boc-L-Ala-D-Phe-OH.[3][5]
Protocol 3: N-Terminal Deprotection (Boc Group Removal)
This protocol outlines the removal of the N-terminal Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-L-Ala-D-Phe-OBzl
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), dry
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-L-Ala-D-Phe-OBzl in dry DCM.
-
Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.[2]
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-L-Ala-D-Phe-OBzl·TFA.[2]
Visualizations
The following diagrams illustrate the chemical transformations and the experimental workflow.
Caption: Chemical transformations in dipeptide synthesis.
References
Application Notes and Protocols for Peptide Coupling Reactions Utilizing H-D-Phe-OBzl Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-Phenylalanine benzyl ester p-toluenesulfonate salt (H-D-Phe-OBzl Tos) in solution-phase peptide synthesis. This document outlines standard protocols for the coupling of N-terminally protected amino acids to this compound, forming a dipeptide. The methodologies detailed herein are foundational for the synthesis of peptides and peptidomimetics, crucial components in drug discovery and development.
Introduction
This compound is a key building block in peptide synthesis. The benzyl ester serves as a protecting group for the C-terminal carboxylic acid of D-phenylalanine, while the p-toluenesulfonate salt enhances the compound's stability and handling. The formation of a peptide bond requires the coupling of a carboxylic acid from an N-protected amino acid with the free amine of this compound. This reaction is typically facilitated by a coupling agent and often includes an additive to suppress racemization. The choice of coupling reagents, solvents, and bases is critical for achieving high yield and purity.
Experimental Protocols
Two common and effective protocols for the synthesis of a protected dipeptide (e.g., Boc-L-Ala-D-Phe-OBzl) are provided below. These protocols utilize different coupling reagent systems.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble carbodiimide coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to minimize racemization and enhance reaction efficiency.
Materials:
-
N-Boc-L-alanine (Boc-L-Ala-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15-20 minutes to neutralize the tosylate salt and liberate the free amine.[1]
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Ala-OH, 1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the pure protected dipeptide.
Protocol 2: HBTU Mediated Coupling
This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), an onium salt-based coupling reagent known for its high efficiency and low racemization rates.[1]
Materials:
-
N-Fmoc-L-Leucine (Fmoc-L-Leu-OH)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[1]
-
N,N-Diisopropylethylamine (DIPEA)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)[1]
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Amine Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 10-15 minutes at room temperature.[1]
-
Carboxylic Acid Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-L-Leu-OH, 1.0 eq) and HBTU (1.05 eq) in anhydrous DMF.[1]
-
Coupling Reaction: Add the solution of the free amine from step 1 to the solution of the activated Fmoc-amino acid.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to obtain the pure protected dipeptide.[1]
Data Presentation
The following tables summarize the typical reagents and expected outcomes for the coupling reactions.
Table 1: Reagent Stoichiometry for Boc-L-Ala / this compound Coupling
| Reagent | Formula | MW ( g/mol ) | Equivalents | Role |
| Boc-L-Ala-OH | C₈H₁₅NO₄ | 189.21 | 1.0 | N-terminal protected amino acid |
| This compound | C₂₃H₂₅NO₅S | 427.51 | 1.0 | C-terminal amino acid ester |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.2 | Coupling Agent |
| HOBt | C₆H₅N₃O | 135.12 | 1.2 | Racemization Suppressor |
| DIPEA | C₈H₁₉N | 129.24 | 1.1 | Base for Neutralization |
| DCM | CH₂Cl₂ | 84.93 | - | Solvent |
Table 2: Comparison of Common Coupling Protocols
| Coupling Reagent | Additive | Base (eq) | Reaction Time (hours) | Typical Yield (%) | Purity (%) | Remarks |
| EDC·HCl | HOBt | DIPEA (1.1) | 12-24 | 85-95% | >95% | Cost-effective; byproduct (EDU) is water-soluble.[1] |
| DCC | HOBt | NMM (1.1) | 12-24 | 80-90% | >95% | Byproduct (DCU) is a precipitate, removed by filtration.[2] |
| HBTU | HOBt (optional) | DIPEA (2.0) | 1-4 | 90-98% | >97% | Rapid and efficient; low racemization.[1] |
| HATU | HOAt | DIPEA (2.0) | 1-4 | 92-99% | >98% | Highly efficient, especially for sterically hindered amino acids. |
Visualizations
Experimental Workflow
The general workflow for the solution-phase coupling of an N-protected amino acid with this compound is illustrated below.
Caption: General workflow for the solution-phase coupling of N-protected amino acids with this compound.
Signaling Pathway of Peptide Bond Formation
The mechanism of carbodiimide-mediated peptide bond formation involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the peptide bond or be converted to a more stable active ester by an additive like HOBt to minimize side reactions.
References
Application Notes and Protocols: Deprotection of Benzyl Esters from Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ester is a frequently utilized protecting group for the carboxylic acid functionality of amino acids, including phenylalanine, in peptide synthesis and other organic transformations. Its stability under various conditions and its susceptibility to removal under specific, mild conditions make it a valuable tool. The selective cleavage of the benzyl ester is a critical step to liberate the free carboxylic acid for subsequent coupling reactions or to yield the final deprotected amino acid or peptide. This document provides detailed protocols for the most common and effective methods for the deprotection of benzyl esters from phenylalanine derivatives, a comparative summary of these methods, and visual workflows to guide the experimental process.
Data Presentation: Comparison of Deprotection Methods
The selection of an appropriate deprotection method is crucial and depends on factors such as the presence of other sensitive functional groups in the molecule, the desired scale of the reaction, and available laboratory equipment. The following table summarizes quantitative data for common deprotection methods applicable to benzyl esters of phenylalanine derivatives.
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 1 - 12 hours | >95% | The most common and often cleanest method.[1][2] May not be suitable for substrates with other reducible functional groups.[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol or Ethanol | Reflux | 30 min - 4 hours | 90-98% | A safer alternative to using hydrogen gas.[3][4] The reaction is often faster at elevated temperatures.[1] |
| Acid-Catalyzed Hydrolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1) | Dichloromethane (DCM) | Room Temperature | 1 - 6 hours | Variable, typically >90% | Suitable for substrates sensitive to hydrogenation.[5] Can lead to the cleavage of other acid-labile protecting groups like Boc.[5][6] |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This is the most prevalent and often cleanest method for benzyl ester deprotection, proceeding via the hydrogen-mediated cleavage of the benzyl C-O bond.[1]
Materials:
-
Phenylalanine benzyl ester derivative (e.g., N-Boc-L-Phenylalanine benzyl ester)
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum line
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the phenylalanine benzyl ester derivative (1 equivalent) in a suitable solvent such as methanol to a concentration of approximately 0.1 M.
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% with respect to the substrate.[1]
-
Securely attach a hydrogen-filled balloon to the flask.
-
To ensure an inert atmosphere, evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by crystallization or chromatography if necessary.
Method 2: Catalytic Transfer Hydrogenation
This method offers a safer and more convenient alternative to using flammable hydrogen gas by employing a hydrogen donor.[3][4]
Materials:
-
Phenylalanine benzyl ester derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (or formic acid)
-
Methanol (or Ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the phenylalanine benzyl ester derivative (1 equivalent) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate).[1]
-
To the stirred suspension, add ammonium formate (5 equivalents) in one portion.[1]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and wash the pad with methanol.[1]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or ion-exchange chromatography.
Method 3: Acid-Catalyzed Hydrolysis
This method is suitable for substrates that are sensitive to hydrogenation conditions but stable in acidic environments.[5]
Materials:
-
Phenylalanine benzyl ester derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the phenylalanine benzyl ester derivative (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.
-
The resulting deprotected phenylalanine derivative is often obtained as a TFA salt and can be used in the next step without further purification or can be purified by appropriate methods.
Mandatory Visualizations
Caption: General workflow for the deprotection of a phenylalanine benzyl ester.
Caption: Detailed workflow for catalytic hydrogenation of a phenylalanine benzyl ester.
References
H-D-Phe-OBzl Tos: A Key Building Block for the Synthesis of Novel Neuropeptide Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, or D-Phenylalanine benzyl ester p-toluenesulfonate salt, is a critical chiral building block in the synthesis of neuropeptide analogs for drug discovery and development. The incorporation of D-phenylalanine in place of its natural L-isomer can significantly impact the peptide's biological activity, metabolic stability, and receptor selectivity. This modification can lead to peptides with enhanced therapeutic properties, such as prolonged half-life and improved efficacy. The benzyl ester (OBzl) provides robust protection for the carboxylic acid terminus, compatible with various peptide synthesis strategies, while the tosylate (Tos) salt form enhances the compound's stability and handling characteristics.
These application notes provide detailed protocols for the utilization of this compound in both solution-phase and solid-phase peptide synthesis (SPPS) for the creation of neuropeptide analogs.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model tripeptide, Tyr-D-Phe-Gly, using this compound. These values are illustrative and may vary depending on the specific sequence, coupling reagents, and purification methods employed.
Table 1: Reagents for Tripeptide (Tyr-D-Phe-Gly) Synthesis
| Reagent | Chemical Name | Role |
| This compound | D-Phenylalanine benzyl ester p-toluenesulfonate | D-amino acid building block with C-terminal protection |
| Boc-Tyr(tBu)-OH | Nα-Boc-O-t-butyl-L-tyrosine | N-terminal protected amino acid |
| Fmoc-Gly-OH | Nα-(9-Fluorenylmethoxycarbonyl)glycine | Protected amino acid for chain elongation |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Coupling agent |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling agent |
| HOBt | 1-Hydroxybenzotriazole | Racemization suppressor and coupling additive |
| DIPEA | N,N-Diisopropylethylamine | Base for neutralization and coupling |
| TFA | Trifluoroacetic acid | Reagent for Boc and tBu group deprotection |
| Piperidine | Piperidine | Reagent for Fmoc group deprotection |
| Merrifield Resin | Chloromethylated polystyrene resin | Solid support for SPPS |
Table 2: Representative Quantitative Data for Tripeptide Synthesis
| Synthesis Method | Peptide Sequence | Coupling Yield (per step) | Overall Crude Yield | Purity (after HPLC) |
| Solution-Phase | Boc-Tyr(tBu)-D-Phe-Gly-OBzl | ~90% | ~75% | >98% |
| Solid-Phase (Fmoc) | H-Tyr-D-Phe-Gly-NH₂ | >98% | ~65% | >97% |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected Tripeptide (Boc-Tyr(tBu)-D-Phe-Gly-OBzl)
This protocol details the synthesis of a protected tripeptide in solution, starting with the coupling of Fmoc-Gly-OH to this compound.
Step 1: Coupling of Fmoc-Gly-OH with this compound
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature to neutralize the tosylate salt.
-
Activation: In a separate flask, dissolve Fmoc-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice-water bath and add HBTU (1.1 eq). Stir the mixture for 10 minutes.
-
Coupling: Add the activated Fmoc-Gly-OH solution to the neutralized H-D-Phe-OBzl solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Monitor the reaction by Thin-Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Fmoc-Gly-D-Phe-OBzl.
Step 2: Fmoc Deprotection
-
Dissolve the purified Fmoc-Gly-D-Phe-OBzl in a 20% solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure to obtain H-Gly-D-Phe-OBzl.
Step 3: Coupling of Boc-Tyr(tBu)-OH
-
Activation: In a separate flask, dissolve Boc-Tyr(tBu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool to 0°C and add HBTU (1.1 eq). Stir for 10 minutes.
-
Coupling: Dissolve the H-Gly-D-Phe-OBzl from the previous step in anhydrous DMF and add it to the activated Boc-Tyr(tBu)-OH solution. Add DIPEA (1.1 eq) and stir at room temperature for 4-6 hours.
-
Work-up and Purification: Follow the work-up and purification procedures described in Step 1 to obtain the final protected tripeptide, Boc-Tyr(tBu)-D-Phe-Gly-OBzl.
Protocol 2: Solid-Phase Synthesis of a Tripeptide (H-Tyr-D-Phe-Gly-NH₂) using Fmoc Chemistry
This protocol describes the manual solid-phase synthesis of a C-terminally amidated tripeptide on a Rink Amide resin.
Step 1: Resin Preparation and First Amino Acid (Glycine) Coupling
-
Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
In a separate tube, pre-activate Fmoc-Gly-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling with a Kaiser test (should be negative).
-
Wash the resin with DMF (3x) and DCM (3x).
Step 2: Second Amino Acid (this compound) Coupling
-
Fmoc Deprotection: Deprotect the Fmoc group from the resin-bound glycine using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling: In a separate tube, dissolve this compound (3 eq) and HOBt (3 eq) in DMF. Add DIPEA (3.3 eq) to neutralize the salt. Add HBTU (3 eq) to activate. Add this solution to the resin and shake for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described previously.
Step 3: Third Amino Acid (Tyrosine) Coupling
-
Fmoc Deprotection: Deprotect the Fmoc group from the resin-bound D-phenylalanine using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling: Couple Fmoc-Tyr(tBu)-OH (3 eq) using the pre-activation method with HBTU/DIPEA as described for glycine.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin.
Step 4: Final Deprotection and Cleavage
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
Visualizations
Experimental Workflows
Caption: Workflow for solution-phase tripeptide synthesis.
Caption: Workflow for solid-phase tripeptide synthesis.
Signaling Pathways
The incorporation of D-phenylalanine into neuropeptides can alter their interaction with G-protein coupled receptors (GPCRs), leading to modified downstream signaling. The following diagrams illustrate common signaling pathways activated by neuropeptide receptors. The specific pathway engaged can be modulated by the stereochemistry of the peptide ligand.[1][2]
Caption: Gαq signaling pathway activated by neuropeptides.
Caption: Gαs and Gαi signaling pathways.
References
Application Notes and Protocols: H-D-Phe-OBzl Tos in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, or D-Phenylalanine benzyl ester p-toluenesulfonate salt, is a critical chiral building block in the synthesis of various pharmaceuticals, particularly peptide-based enzyme inhibitors.[1] Its unique structural features, including the D-configuration of the amino acid, the benzyl ester protecting group, and the tosylate counter-ion, make it a versatile starting material for creating potent and selective inhibitors for a range of enzymes. These inhibitors play a crucial role in the development of novel therapeutics for various diseases, including thrombotic disorders and viral infections.
This document provides detailed application notes and experimental protocols for the use of this compound in synthesizing inhibitors for two key enzymes: thrombin, a serine protease central to the blood coagulation cascade, and dengue virus NS2B-NS3 protease, a viral enzyme essential for viral replication.
Key Applications
The primary application of this compound in this context is as a precursor for peptide and peptidomimetic inhibitors. The D-phenylalanine moiety is often incorporated into inhibitor structures to enhance their metabolic stability and resistance to proteolytic degradation, a common challenge with peptide-based drugs. The benzyl ester protects the C-terminus during synthesis and can be readily removed in the final steps.
Data Presentation: Inhibitory Potency
The following tables summarize the inhibitory activities (IC50 and Ki values) of representative enzyme inhibitors synthesized using D-phenylalanine derivatives, including those starting from or incorporating the H-D-Phe-OBzl moiety.
Table 1: Thrombin Inhibitors
| Compound/Inhibitor | Structure/Description | IC50 (nM) | Ki (nM) | Target Enzyme |
| Inhibitor 1 | D-Phe-Pro-Arg-based peptidomimetic | - | 29 | Human α-Thrombin |
| Inhibitor 2 | Nα-[(2-naphthylsulfonyl)glycyl]-4-amidinophenylalanylpiperidide (NAPAP) derivative | - | - | Thrombin |
| Inhibitor 3 | Piperazide of 3-amidinophenylalanine derivative | Potent inhibition | - | Thrombin |
| Fmoc-d-Arg-d-Phe-OMe | Dipeptide inhibitor | - | - | Thrombin |
Table 2: Dengue Virus NS2B-NS3 Protease Inhibitors
| Compound/Inhibitor | Structure/Description | IC50 (µM) | Ki (nM) | Target Enzyme |
| Peptide 15 | Cyclic peptide with D-proline and D-phenylalanine | 0.95 | - | DENV2 NS2B-NS3 Protease |
| Compound 10 | (4-CF3-benzyl ether)-d-Phg derivative | 3.4 (EC50) | 12 | DENV2 NS2B-NS3 Protease |
| AYA3 | 16 amino acid linear peptide | 24 | - | DENV2 NS2B-NS3 Protease |
| AYA9 | 15 amino acid linear peptide | 23 | - | DENV2 NS2B-NS3 Protease |
Experimental Protocols
Solid-Phase Synthesis of a Thrombin Inhibitor Precursor (A D-Phe-Pro Dipeptide)
This protocol describes the initial steps for the solid-phase synthesis of a D-Phe-Pro dipeptide, a common scaffold in thrombin inhibitors, starting from a pre-loaded Proline resin and incorporating this compound.
Materials:
-
Fmoc-Pro-Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, anhydrous
Protocol:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain the solution and wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (D-Phenylalanine):
-
In a separate vessel, dissolve this compound (2 eq.), HOBt (2 eq.), and DIPEA (2 eq.) in DMF.
-
Add DIC (2 eq.) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or repeat the coupling step.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF, DCM, and isopropanol.
-
Chain Elongation (Arginine): The subsequent amino acid (e.g., Fmoc-Arg(Pbf)-OH) can be coupled following the same deprotection and coupling steps.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of a Dengue Virus Protease Inhibitor Fragment
This protocol outlines a general solution-phase approach for the synthesis of a dipeptide fragment that can be a part of a larger dengue virus protease inhibitor, using this compound.
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-Arg(Pbf)-OH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Protocol:
-
Amine Salt Neutralization: Dissolve this compound (1 eq.) in anhydrous DCM. Add DIPEA (1.1 eq.) and stir for 10 minutes at room temperature to neutralize the tosylate salt and obtain the free amine.
-
Coupling Reaction:
-
In a separate flask, dissolve the Boc-protected amino acid (1 eq.) and BOP reagent (1.1 eq.) in anhydrous DCM.
-
Add DIPEA (2.2 eq.) to this solution and stir for 5 minutes.
-
Add the solution of the free amine of H-D-Phe-OBzl to the activated Boc-amino acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
-
Deprotection: The Boc and benzyl protecting groups can be removed in subsequent steps using standard procedures (e.g., TFA for Boc and hydrogenolysis for the benzyl ester) to yield the final inhibitor or an intermediate for further elaboration.
Signaling Pathways and Experimental Workflows
Thrombin's Role in the Coagulation Cascade
Thrombin is a serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin, which forms the mesh of a blood clot.[2][3][4] It also amplifies its own production by activating other clotting factors.[2][3]
Caption: Thrombin's central role in the coagulation cascade.
Dengue Virus Polyprotein Processing by NS2B-NS3 Protease
The dengue virus genome is translated into a single large polyprotein, which must be cleaved by both host and viral proteases to release individual functional proteins required for viral replication. The viral NS2B-NS3 protease is responsible for several of these critical cleavages.
Caption: Dengue virus polyprotein processing by NS2B-NS3 protease.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent enzyme inhibitors. Its incorporation into peptide and peptidomimetic scaffolds can lead to compounds with enhanced stability and high affinity for their target enzymes. The protocols and data provided herein serve as a guide for researchers in the design and synthesis of novel therapeutics targeting enzymes such as thrombin and dengue virus protease. Further optimization of these synthetic routes and inhibitor scaffolds holds promise for the development of next-generation drugs.
References
Application Notes and Protocols for the Incorporation of D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery and biomedical research, the strategic incorporation of D-amino acids represents a significant advancement. While biological systems predominantly utilize L-amino acids, their D-enantiomers offer a powerful tool to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation.[1] This document provides a comprehensive guide to the experimental procedures for incorporating D-amino acids into peptide sequences, offering detailed protocols for chemical and biological methods, quantitative data for comparison, and visual workflows to elucidate key processes. The inclusion of D-amino acids can dramatically enhance the metabolic stability and bioavailability of peptide therapeutics, making them more viable drug candidates.[2]
I. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides, including those containing D-amino acids.[3][4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]
A. General Workflow for SPPS
The SPPS workflow consists of iterative cycles of deprotection and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
B. Detailed Experimental Protocol for Manual SPPS
This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc chemistry.
1. Resin Preparation:
-
Resin Selection: Choose a resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[2]
-
Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]
2. First Amino Acid Loading (if not pre-loaded):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (L or D) using an appropriate activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
3. Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc protecting group.[6]
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.[4]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (L or D) (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.[3]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.[3]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes. For sterically hindered D-amino acids, the coupling time may need to be extended.[2]
-
-
Washing: Wash the resin with DMF (3-5 times).[3]
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for complete coupling. A yellow color indicates a complete reaction, while a blue color indicates incomplete coupling, requiring a recoupling step.
4. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).[3]
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (MS) to confirm its molecular weight and by analytical HPLC to determine its purity.[7]
C. Quantitative Data and Performance Comparison
The efficiency of SPPS can be influenced by the type of amino acid being incorporated. While direct comparative studies on the coupling efficiency of D- versus L-amino acids are not extensively documented in the provided search results, it is generally accepted that sterically hindered amino acids, which can include some D-amino acids, may exhibit lower coupling efficiencies.
| Parameter | Manual Synthesis | Microwave-Assisted Synthesis |
| Crude Yield (%) | 64 - 78 | 43 - 46 |
| Purity (%) | >95 (after purification) | >95 (after purification) |
| Synthesis Time | Days | Hours |
Table 1: Comparison of typical yields and purities for different SPPS methods. Data is generalized from sources and can vary significantly based on the peptide sequence.[2][8]
The overall yield of a peptide is highly dependent on the coupling efficiency at each step. For a 70-mer peptide, a 97% yield at each deprotection and coupling step results in a theoretical overall yield of only 1.4%.[7] Increasing the efficiency to 99.5% per step can boost the overall yield to 50%.[7]
II. Biological and Chemo-Enzymatic Methods
Biological and chemo-enzymatic methods offer alternative strategies for incorporating D-amino acids, often with high stereospecificity.
A. In Vivo Incorporation in Bacteria
Bacteria naturally incorporate D-amino acids, such as D-alanine and D-glutamate, into their peptidoglycan cell walls.[9] This process can be harnessed for the site-specific labeling and study of bacterial cell wall biosynthesis.
Caption: Pathways for D-amino acid incorporation into bacterial peptidoglycan.
Protocol: Fluorescent D-Amino Acid (FDAA) Labeling of Bacterial Cell Walls
This protocol describes the in vivo labeling of bacterial peptidoglycan using fluorescent D-amino acids.
1. Materials:
-
Bacterial culture (e.g., E. coli, B. subtilis) in exponential growth phase.
-
Fluorescent D-amino acid (FDAA) probe (e.g., HADA, TADA).
-
Growth medium.
-
Microscope slides and coverslips.
-
Fluorescence microscope.
2. Procedure:
-
Grow bacterial cells to the desired optical density in their appropriate growth medium.
-
Add the FDAA probe to the culture at a final concentration of 0.1-1 mM.
-
Incubate the culture for a specific duration (e.g., 5 minutes to several hours), depending on the experimental goal and the bacterial growth rate.
-
Harvest the cells by centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated FDAA.
-
Resuspend the cells in a small volume of PBS.
-
Mount the cells on a microscope slide and cover with a coverslip.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter set for the FDAA probe.
B. Enzymatic Ligation
Enzymes such as ligases and proteases (used in reverse) can catalyze the formation of peptide bonds, including those involving D-amino acids.
1. D-Alanine-D-alanine Ligase (Ddl): This enzyme is crucial for bacterial cell wall synthesis and catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide.[10] While its primary substrates are D-alanines, it has been explored for the in vitro biosynthesis of other D-amino acid dipeptides.[10]
2. Subtilisin: This serine protease can be used in organic solvents to catalyze the formation of peptide esters, which can then be used as acyl donors in a subsequent enzymatic ligation step.[11]
| Enzyme | Reaction | Typical Yield |
| D-amino acid aminotransferase | D-aspartic acid + pyruvate -> D-alanine + oxaloacetate | Molar yield of 1.0 |
| ω-transaminase | α-keto acid + α-MBA -> D-amino acid + acetophenone | 40-99% conversion |
| Hydantoinase Process | D,L-5-isopropylhydantoin -> D-Valine | 88% conversion |
Table 2: Examples of enzymatic synthesis of D-amino acids and their derivatives with corresponding yields.[12][13]
III. Mirror-Image Phage Display for D-Peptide Discovery
Mirror-image phage display is a powerful technique to identify D-peptides that bind to a specific target protein.[1] The process involves using a synthetic D-enantiomer of the target protein to screen a phage library displaying L-peptides. The identified L-peptide binders are then synthesized in their D-form, which will bind to the natural L-form of the target protein.[1][14]
Caption: Workflow for mirror-image phage display to discover D-peptide binders.
IV. Analysis and Characterization of D-Amino Acid-Containing Peptides
The analysis of peptides containing D-amino acids requires specialized techniques to confirm their presence and locate their position within the sequence.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Isomeric peptides (containing L- or D-amino acids) can often be separated by RP-HPLC as they may have different retention times.[15]
-
Mass Spectrometry (MS): While D- and L-amino acids have the same mass, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can sometimes produce different fragmentation patterns for isomeric peptides, aiding in their differentiation.[16] Ion mobility spectrometry (IMS) coupled with MS is a powerful tool for separating and identifying peptide epimers.[16]
-
Enzymatic Digestion: Peptides containing D-amino acids are resistant to degradation by proteases that are specific for L-amino acids. This property can be used to confirm the presence of D-amino acids.
V. Applications in Drug Development
The incorporation of D-amino acids into peptides has significant implications for drug development.
-
Increased Proteolytic Stability: D-peptides are resistant to degradation by endogenous proteases, leading to a longer in vivo half-life.
-
Reduced Immunogenicity: D-peptides may elicit a lower immunogenic response compared to their L-counterparts.[1]
-
Improved Oral Bioavailability: Increased stability can contribute to better absorption after oral administration.
-
Novel Binding Interactions: D-peptides can interact with biological targets in unique ways, potentially leading to new therapeutic mechanisms.
D-Amino Acid Peptides in GPCR Signaling
G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides containing D-amino acids can be designed to act as agonists or antagonists of GPCRs with enhanced stability and duration of action.
Caption: General signaling pathway of a G protein-coupled receptor (GPCR) activated by a peptide ligand.
Conclusion
The incorporation of D-amino acids into peptides is a versatile and powerful strategy in modern chemical biology and drug development. Through well-established techniques like solid-phase peptide synthesis, innovative approaches such as mirror-image phage display, and the harnessing of biological machinery, researchers can design and create novel peptide-based molecules with enhanced therapeutic properties. The detailed protocols and workflows provided in these application notes serve as a guide for the successful implementation of these methods, paving the way for the next generation of peptide therapeutics.
References
- 1. Mirror Image Phage Display - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of ᴅ-amino acid-containing peptides in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to H-D-Phe-OBzl Tos in Boc vs. Fmoc Solid-Phase Peptide Synthesis
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection strategies is a critical decision that influences the efficiency, purity, and overall success of peptide assembly. This document provides a detailed comparison and experimental protocols for the utilization of H-D-Phe-OBzl Tos, a C-terminally protected D-phenylalanine derivative, in both Boc and Fmoc synthesis workflows.
Introduction
This compound, or D-Phenylalanine benzyl ester p-toluenesulfonate salt, is a valuable building block for the incorporation of a D-phenylalanine residue at the C-terminus of a peptide sequence. The benzyl ester (OBzl) provides robust protection for the carboxylic acid, while the tosylate (Tos) counterion enhances the stability and handling of the free amine. The selection of either a Boc or Fmoc-based strategy for its incorporation depends on several factors, including the desired peptide's sequence, the presence of sensitive residues, and the final cleavage and deprotection requirements.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal. In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, typically piperidine.[] This core distinction dictates the orthogonality of the side-chain protecting groups and the final cleavage conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key differences and considerations when using this compound in Boc versus Fmoc SPPS.
| Parameter | Boc Synthesis Strategy | Fmoc Synthesis Strategy |
| α-Amino Deprotection | 50% TFA in DCM[2] | 20% Piperidine in DMF[] |
| C-Terminal OBzl Stability | Stable to repetitive TFA deprotection. | Stable to repetitive piperidine deprotection. |
| Final Cleavage of OBzl | Cleaved simultaneously with side-chain protecting groups using strong acids (e.g., HF, TFMSA).[3] | Cleaved simultaneously with side-chain protecting groups using a TFA-based cocktail.[3] |
| Potential for Racemization | Generally lower risk. Acidic deprotection conditions protonate the N-terminus, reducing the likelihood of α-proton abstraction during coupling.[4] | Higher risk, particularly during base-mediated coupling and deprotection steps. The use of hindered bases and efficient coupling reagents is recommended to minimize epimerization.[5][6] |
| Common Coupling Reagents | DCC/HOBt, HBTU/DIPEA[] | HBTU/DIPEA, HATU/DIPEA, DIC/HOBt[7][8] |
| Neutralization of Tosylate | Required prior to coupling. Typically achieved in situ with a tertiary amine like DIPEA.[9] | Required prior to coupling. Achieved with a tertiary amine like DIPEA.[8] |
| Side Reactions | Less prone to aggregation for certain sequences due to protonation of the N-terminus.[10] | Potential for diketopiperazine formation at the dipeptide stage. Base-catalyzed side reactions are a consideration.[11] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound as the first amino acid onto a resin and the subsequent elongation cycle in both Boc and Fmoc SPPS.
Protocol 1: Boc Solid-Phase Peptide Synthesis
1.1. Resin Preparation and Loading of this compound
-
Swell Merrifield resin (1 g, 1.0 meq/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (1.5 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in a minimal amount of dimethylformamide (DMF) to neutralize the tosylate salt.
-
Add the neutralized amino acid solution to the swollen resin.
-
Add cesium carbonate (Cs₂CO₃, 0.5 eq) to the resin slurry.
-
Heat the reaction mixture to 50°C and agitate for 24-48 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
1.2. Standard Boc-SPPS Elongation Cycle
-
Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes, drain, and repeat with fresh solution for 30 minutes.
-
Washing: Wash the resin with DCM (5 x 10 mL) and isopropanol (2 x 10 mL).
-
Neutralization: Wash the resin with 10% DIPEA in DCM (2 x 10 mL).
-
Washing: Wash the resin with DCM (5 x 10 mL).
-
Coupling:
-
In a separate flask, dissolve the next Boc-protected amino acid (3 eq) and 1-hydroxybenzotriazole (HOBt, 3 eq) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC, 3 eq) to the amino acid solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the cycle for the next amino acid.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis
2.1. Resin Preparation and Loading of this compound
-
Swell 2-chlorotrityl chloride resin (1 g, 1.0 meq/g) in DCM (10 mL) for 1 hour.
-
Wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add methanol (1 mL per gram of resin) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2.2. Standard Fmoc-SPPS Elongation Cycle
-
Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling:
-
In a separate flask, dissolve the next Fmoc-protected amino acid (3 eq) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the cycle for the next amino acid.
Mandatory Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Catalytic Hydrogenolysis of Benzyl Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl group is a widely utilized protecting group for alcohols, amines, and carboxylic acids in organic synthesis due to its stability under a broad range of reaction conditions. Its removal, typically achieved through catalytic hydrogenolysis, is a critical step in the final stages of synthesizing complex molecules, including pharmaceuticals. This document provides detailed application notes and protocols for the removal of benzyl groups via catalytic hydrogenolysis, offering insights into catalyst selection, reaction conditions, and troubleshooting.
Catalytic hydrogenolysis involves the cleavage of a chemical bond by the action of hydrogen in the presence of a metal catalyst. In the context of benzyl group removal, the benzylic C-O, C-N, or C-S bond is cleaved, liberating the deprotected functional group and generating toluene as a byproduct. The most common method involves the use of palladium on carbon (Pd/C) with hydrogen gas.[1][2] An alternative approach, catalytic transfer hydrogenolysis, utilizes a hydrogen donor in situ, circumventing the need for handling flammable hydrogen gas.[3][4]
Reaction Mechanism and Key Considerations
The generally accepted mechanism for benzyl deprotection via catalytic hydrogenolysis on a palladium surface involves the following key steps:
-
Adsorption: Both the benzyl-protected substrate and hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the oxidative addition into the benzylic C-X (X = O, N, S) bond, forming a palladium(II) intermediate.[5]
-
Hydrogenolysis: The adsorbed hydrogen atoms react with the intermediate, leading to the cleavage of the C-X bond.
-
Reductive Elimination: The deprotected functional group and toluene are released from the catalyst surface, and the palladium catalyst is regenerated.[5]
Key factors influencing the success and selectivity of the reaction include the choice of catalyst, solvent, hydrogen source, temperature, and pressure. Care must be taken to ensure compatibility with other functional groups within the molecule that may also be susceptible to reduction, such as alkenes, alkynes, and nitro groups.[2][4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical conditions for the catalytic hydrogenolysis of benzyl ethers and N-benzylamines, providing a comparative overview for experimental design.
Table 1: Conditions for Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Pressure | Typical Reaction Time | Yield (%) | Reference(s) |
| 10% Pd/C | H₂ (gas) | MeOH, EtOH, EtOAc, THF | Room Temp. | 1 atm (balloon) - 10 bar | 1 - 24 h | >95 | [6] |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | N/A | 2 - 16 h | >95 | [7] |
| 10% Pd/C | Formic Acid | Methanol | Room Temp. | N/A | Minutes | High | [3][7] |
| 10% Pd(OH)₂/C | H₂ (gas) | THF/Isopropanol | Room Temp. | ~2 kg | Varies | High | [6] |
| Raney Ni | H₂ (gas) | Ethanol | Room Temp. | 1 atm | Varies | Varies | [8][9] |
Table 2: Conditions for Hydrogenolysis of N-Benzylamines
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Additive | Typical Reaction Time | Yield (%) | Reference(s) |
| 10% Pd/C | H₂ (gas) | Acidified EtOH (e.g., with HCl) | Room Temp. | Acid | Varies | High | [10] |
| Pd/C + Nb₂O₅/C | H₂ (gas) | Methanol | Room Temp. | N/A | 1 - 2 h | Excellent | [11] |
| 10% Pd/C | Ammonium Formate | Methanol | Varies | N/A | Varies | High | [5] |
Experimental Protocols
Protocol 1: Standard Hydrogenolysis of a Benzyl Ether using Hydrogen Gas
This protocol describes a general procedure for the deprotection of a benzyl-protected alcohol using palladium on carbon and hydrogen gas.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C) (typically 5-10 mol% Pd relative to the substrate)
-
Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or THF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
Dissolve the benzyl-protected substrate in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution under a stream of inert gas.
-
Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
For reactions at atmospheric pressure, maintain a positive pressure of hydrogen using a balloon. For higher pressures, use a suitable hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Caution: The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product.
-
Purify the product as necessary by standard techniques such as recrystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis of a Benzyl Ether using Ammonium Formate
This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[7]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)[7]
-
Ammonium formate (typically 5 equivalents)[7]
-
Anhydrous Methanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Filter aid (e.g., Celite®)
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate in anhydrous methanol.[7]
-
Carefully add 10% Pd/C to the solution.[7]
-
To the stirred suspension, add ammonium formate in one portion.[7]
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.[7]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, ensuring the filter cake remains moist.[7]
-
Wash the filter cake with a small amount of methanol.[7]
-
Combine the filtrates and remove the solvent under reduced pressure.[7]
-
The crude product can then be purified by appropriate methods.
Protocol 3: Hydrogenolysis of an N-Benzylamine
The deprotection of N-benzylamines can be more challenging due to the basicity of the amine, which can poison the catalyst.[10][11] Running the reaction in an acidified solution can mitigate this issue.[10]
Materials:
-
N-benzyl protected amine
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrochloric acid (HCl) or another suitable acid
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-benzyl protected amine in ethanol in a round-bottom flask.
-
Add a sufficient amount of acid (e.g., HCl) to neutralize the amine and create a slightly acidic environment.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Follow the hydrogenation procedure as described in Protocol 1 (steps 3-10).
-
After filtration and solvent removal, the product will likely be the amine salt. If the free amine is desired, a basic workup is required.
Visualizations
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
Application of H-D-Phe-OBzl Tos in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-D-Phe-OBzl Tos, the p-toluenesulfonate salt of D-phenylalanine benzyl ester, is a critical chiral building block in modern drug discovery and development. Its unique structural features—a protected carboxylic acid (benzyl ester) and a free amine on a D-configured amino acid—make it an invaluable precursor for the synthesis of a wide array of peptide and peptidomimetic drug candidates. The "D" configuration is particularly significant as it often imparts increased metabolic stability and unique pharmacological profiles to the resulting molecules by making them resistant to enzymatic degradation. This D-amino acid is frequently incorporated into peptide-based therapeutics targeting neurological disorders, pain, and various hormonal imbalances.
These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis, along with representative quantitative data and workflows to guide researchers in its effective utilization.
Key Applications
-
Synthesis of Neuropeptide Analogs: this compound is a key component in the synthesis of analogs of naturally occurring neuropeptides, such as somatostatin and enkephalins. The incorporation of a D-phenylalanine residue can enhance the stability and duration of action of these peptides. For example, the potent somatostatin analog, octreotide, incorporates a D-phenylalanine at its N-terminus.
-
Development of Neurokinin Receptor Antagonists: This compound is utilized in the synthesis of antagonists for neurokinin receptors, which are implicated in pain, inflammation, and depression. The D-phenylalanine moiety is often crucial for high binding affinity to these receptors.
-
Creation of Opioid Peptides: In the field of pain management, this compound serves as a precursor for novel opioid peptides with improved analgesic properties and reduced side effects.
Data Presentation
The following tables summarize typical quantitative data for reactions involving this compound or analogous compounds. These values should be considered representative, as actual results will vary based on the specific reactants, reaction conditions, and purification methods employed.
Table 1: Solution-Phase Dipeptide Synthesis - Representative Data
| Product | N-Protected Amino Acid | Coupling Reagent/Additive | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Boc-Ala-D-Phe-OBzl | Boc-Ala-OH | DCC/HOBt | DCM | 12 - 24 | 85 - 95 |
| Fmoc-Gly-D-Phe-OBzl | Fmoc-Gly-OH | HBTU/DIPEA | DMF | 1 - 4 | 90 - 98 |
| Z-Val-D-Phe-OBzl | Z-Val-OH | EDC/HOBt | DCM/DMF | 12 - 24 | 80 - 90 |
Table 2: Solid-Phase Peptide Synthesis (SPPS) - Representative Parameters for a Tripeptide
| Parameter | Value |
| Resin | Pre-loaded Wang or Merrifield Resin with D-Phe-OBzl |
| N-α-Protection | Fmoc |
| Coupling Reagent | HBTU/DIPEA |
| Deprotection Reagent | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Typical Overall Yield | 70 - 85% |
| Crude Purity (by HPLC) | 80 - 95% |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-D-Phe-OBzl)
This protocol details the coupling of an N-terminally protected amino acid with this compound in solution.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.0 equivalent) dropwise and stir for 15 minutes to generate the free amine.
-
-
Activation of Boc-Ala-OH:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the Boc-Ala-OH solution.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the DCU precipitate from the activated Boc-Ala-OH solution and add the filtrate to the neutralized H-D-Phe-OBzl solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any newly formed DCU.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected dipeptide, Boc-Ala-D-Phe-OBzl.
-
Protocol 2: Solid-Phase Synthesis of a Tripeptide with a C-terminal D-Phe-OBzl
This protocol outlines the manual synthesis of a tripeptide on a pre-loaded resin.
Materials:
-
Fmoc-D-Phe-OBzl loaded Wang resin
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH, Fmoc-Ala-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Phe-OBzl loaded resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (e.g., Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (beads should be colorless).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the next amino acid (e.g., Fmoc-Ala-OH).
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Deprotection of the C-terminal Benzyl Ester
This protocol describes the removal of the benzyl ester protecting group by catalytic hydrogenation.[1]
Materials:
-
Peptide with C-terminal -OBzl (e.g., Boc-Ala-D-Phe-OBzl)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected peptide in methanol or a mixture of methanol and acetic acid.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
Workflow for Solution-Phase Dipeptide Synthesis.
References
Troubleshooting & Optimization
Improving H-D-Phe-OBzl Tos solubility in organic solvents
Welcome to the technical support center for H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. It is a white to off-white crystalline solid. Based on available data and the properties of similar compounds, it is known to be soluble in methanol.[1] Qualitative information suggests it is also likely soluble in other polar organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its hydrochloride salt counterpart is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which can be a useful reference.[2][3]
Q2: I am having trouble dissolving this compound in my chosen solvent. What are some initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Increase the solvent volume: The concentration of your solution may be too high.
-
Gentle heating: Warming the mixture to 30-40°C can significantly increase the solubility of many organic compounds. However, avoid excessive or prolonged heating to prevent potential degradation.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.
Q3: Can the addition of a base improve the solubility of this compound?
A3: Yes, adding a tertiary amine base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) can improve solubility, particularly in solvents like DMF. The base neutralizes the tosylate salt, forming the free amine of D-phenylalanine benzyl ester, which is often more soluble in organic solvents. This is a common practice in peptide coupling reactions.
Q4: Are there any risks associated with using a base to improve solubility?
A4: While effective, the addition of a base should be done cautiously. The resulting free amine may be less stable than the tosylate salt over long periods. For applications like peptide synthesis, the in-situ formation of the free amine is standard practice immediately before the coupling step. If the solution is to be stored, it is advisable to prepare it fresh.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data (Illustrative)
The following table provides illustrative solubility data for this compound in common organic solvents at ambient temperature (~25°C). This data is estimated based on the known solubility of similar protected amino acid esters and should be used as a guide for solvent selection. For precise applications, experimental determination is highly recommended.
| Solvent Family | Solvent | IUPAC Name | Polarity Index | Illustrative Solubility ( g/100 mL) |
| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 5 - 15 |
| Ethanol (EtOH) | Ethanol | 4.3 | 2 - 10 | |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 40 |
| Chloroform | Trichloromethane | 4.1 | > 40 | |
| Ethers | Tetrahydrofuran (THF) | Oxolane | 4.0 | 10 - 20 |
| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | 15 - 25 |
| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 5 - 15 |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 50 | |
| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | 7.2 | > 50 |
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on general solubility trends of similar compounds. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocols
Protocol 1: Gravimetric Determination of Solubility
This protocol outlines the steps for the quantitative determination of this compound solubility in an organic solvent using the shake-flask method followed by gravimetric analysis.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical or HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled orbital shaker or rotator
-
Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Pre-weighed glass vials for solvent evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 5 mL) using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove all undissolved particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-60°C). Alternatively, use a vacuum desiccator or rotary evaporator.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant taken (mL)) * 100
-
Caption: Experimental workflow for gravimetric solubility determination.
Protocol 2: Improving Solubility in DMF using a Tertiary Base
This protocol describes the steps to enhance the solubility of this compound in DMF for applications such as peptide synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Suspension Preparation:
-
To a reaction vessel, add the required amount of this compound.
-
Add the desired volume of DMF to achieve the target concentration.
-
Stir the mixture at room temperature to form a suspension.
-
-
Neutralization:
-
While stirring, slowly add one equivalent of DIEA or NMM relative to the moles of this compound.
-
Continue stirring. The solid should gradually dissolve as the tosylate salt is neutralized to the more soluble free amine.
-
-
Confirmation of Dissolution:
-
Stir until a clear, homogeneous solution is obtained.
-
The solution is now ready for its intended use (e.g., addition to a peptide coupling reaction).
-
Caption: Workflow for dissolving this compound in DMF with a base.
References
Preventing racemization of D-phenylalanine during coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-phenylalanine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-phenylalanine coupling?
A1: Racemization is the process where the stereochemical integrity of the α-carbon of D-phenylalanine is lost during the peptide bond formation. This results in the incorporation of its enantiomer, L-phenylalanine, into the peptide sequence. The presence of this diastereomeric impurity can significantly alter the peptide's structure, biological activity, and therapeutic efficacy.
Q2: What are the primary mechanisms that cause racemization of D-phenylalanine during coupling?
A2: There are two main base-catalyzed pathways through which racemization can occur:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected D-phenylalanine intramolecularly cyclizes to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of D- and L-isomers in the final peptide.
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated D-phenylalanine by a base, forming a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either side, resulting in racemization. This mechanism is more significant under strongly basic conditions.
Caption: Primary mechanisms of racemization during peptide coupling.
Q3: Which factors primarily influence the extent of racemization?
A3: Several factors can significantly impact the degree of racemization during the coupling of D-phenylalanine:
-
Coupling Reagent: The choice of coupling reagent is critical. While efficient, some reagents are more prone to causing racemization.
-
Additives: The use of racemization-suppressing additives is highly recommended, especially when using carbodiimide-based coupling reagents.
-
Base: The type and concentration of the base used can promote racemization, particularly through direct enolization.
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Pre-activation Time: Longer pre-activation times of the amino acid can increase the likelihood of racemization.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize racemization when coupling D-phenylalanine.
Caption: A logical workflow for troubleshooting high racemization levels.
Data Presentation: Comparison of Coupling Conditions
The following tables summarize the impact of different coupling reagents, additives, and bases on the extent of racemization of phenylalanine and its derivatives.
Table 1: Comparison of Coupling Reagents and Additives on Racemization
| Coupling Reagent | Additive | Model System | % D-Isomer/Diastereomer | Reference |
| DCC | None | Model Peptide Fragment | 10-30% | [1] |
| DCC | HOBt | Model Peptide Fragment | 1-5% | [1] |
| EDC | HOBt | Model Peptide Fragment | 1-4% | [1] |
| HBTU | None | Z-Phg-OH + H-Pro-NH2 | 13.2% | [1] |
| HATU | None | Z-Phg-OH + H-Pro-NH2 | 10.8% | [1] |
| COMU | None | Z-Phg-OH + H-Pro-NH2 | 10.5% | [1] |
| HCTU | None | Model Peptide Fragment | < 0.5% | [1] |
Note: Z-Phg-OH (N-benzyloxycarbonyl-L-phenylglycine) is a phenylalanine analog prone to racemization.
Table 2: Influence of Base on Racemization of N-Ac-L-phenylalanine with TBTU
| Base (1 eq.) | Diastereomeric Ratio (L:D) | Yield | Reference |
| DIPEA | 31:69 | 90% | [2] |
| Pyridine | 89:11 | 42% | [2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-D-Phe-OH using COMU and TMP in SPPS
This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale and utilizes a modern coupling reagent and a sterically hindered base to minimize racemization.[3]
Materials:
-
Fmoc-protected resin (0.1 mmol)
-
Fmoc-D-Phe-OH (3 eq., 0.3 mmol)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3 eq., 0.3 mmol)
-
2,4,6-Trimethylpyridine (TMP) (6 eq., 0.6 mmol)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq.) and COMU (3 eq.) in DMF.
-
Add TMP (6 eq.) to the solution and vortex briefly. The solution may change color.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test on a small sample of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Protocol 2: General Procedure for Comparing Racemization of Different Coupling Reagents
This protocol provides a framework for quantitatively comparing the racemization potential of different coupling reagents in a model system.[1]
Materials:
-
N-α-Fmoc-L-Phenylalanine
-
L-Leucine amide hydrochloride
-
Coupling reagents to be tested (e.g., HATU, HBTU, DIC)
-
Additive (e.g., HOBt for the DIC reaction)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
HPLC system with a chiral column
Procedure:
-
Preparation of Activated Amino Acid:
-
In a clean, dry vial, dissolve one equivalent of Fmoc-L-Phenylalanine in DMF.
-
Add one equivalent of the coupling reagent (and additive, if applicable).
-
Add two equivalents of DIPEA to the mixture and stir for 5-10 minutes at room temperature for pre-activation.
-
-
Coupling Reaction:
-
In a separate vial, dissolve 1.2 equivalents of L-Leucine amide hydrochloride and two equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the leucine amide solution.
-
Stir the reaction at room temperature for a defined period (e.g., 2 hours).
-
-
Work-up:
-
Quench the reaction with water.
-
Extract the peptide with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate it.
-
-
Analysis:
-
Dissolve the crude dipeptide in a suitable solvent.
-
Analyze the sample by chiral HPLC to separate and quantify the L-L and D-L diastereomers.
-
Calculate the percentage of the D-L diastereomer to determine the extent of racemization.
-
This procedure should be repeated for each coupling reagent under identical conditions to ensure a valid comparison.
References
Technical Support Center: H-D-Phe-OBzl Tos in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester tosylate salt) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in peptide synthesis?
A1: this compound is the p-toluenesulfonate salt of the benzyl ester of D-phenylalanine. It is primarily used as a starting material for the solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal D-phenylalanine residue. The benzyl ester (OBzl) protects the C-terminal carboxylic acid, while the tosylate (Tos) salt improves the compound's handling and stability.
Q2: What are the most common side reactions associated with the use of this compound?
A2: The two most prevalent side reactions when using this compound are:
-
Diketopiperazine (DKP) formation: This occurs after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin and truncation of the peptide chain.
-
Epimerization (Racemization): The chiral center of an amino acid can undergo inversion during the activation and coupling steps, leading to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.
Q3: Are there any side reactions specifically related to the benzyl ester protecting group?
A3: Yes, the benzyl ester can be associated with two main side reactions:
-
Premature cleavage: Although generally stable to the milder acidic conditions used for N-terminal protecting group removal in some strategies (like Boc-SPPS), some premature cleavage of the benzyl ester can occur during prolonged or repeated acid treatments, leading to loss of the peptide from the resin.[1]
-
Alkylation: During the final cleavage from the resin with strong acids (e.g., HF or TFMSA), the benzyl cation formed is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan and tyrosine.[1] The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.[1]
Troubleshooting Guides
Problem 1: Low yield of the final peptide and detection of a major byproduct corresponding to a cyclic dipeptide.
Symptoms:
-
Low overall yield of the target peptide.
-
A significant peak in the HPLC or LC-MS analysis of the crude product with a mass corresponding to the diketopiperazine of the first two amino acids (D-Phe and the second amino acid).
-
Premature cleavage of the peptide chain from the solid support.
Cause: This is likely due to the formation of a diketopiperazine (DKP). After the coupling of the second amino acid, the deprotected N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, forming a stable six-membered ring and cleaving the dipeptide from the support. The formation of a D-L dipeptide sequence can be particularly prone to this side reaction due to reduced steric hindrance in the cyclic product.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diketopiperazine formation.
Solutions:
-
Modify Fmoc-Deprotection Conditions: The standard 20% piperidine in DMF for Fmoc-deprotection can be basic enough to catalyze DKP formation. Using a milder deprotection cocktail can significantly reduce this side reaction.
-
Utilize a Sterically Hindered Resin: Resins such as 2-chlorotrityl chloride (2-CTC) resin create steric hindrance around the linkage to the peptide, which can inhibit the intramolecular cyclization required for DKP formation.[3]
-
Couple a Pre-formed Dipeptide: Synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin bypasses the vulnerable dipeptidyl-resin intermediate.
Problem 2: Presence of a diastereomeric impurity in the final peptide product.
Symptoms:
-
Appearance of a peak with the same mass as the desired peptide but a different retention time in chiral HPLC analysis.
-
Broad or split peaks in standard HPLC analysis.
-
Difficulty in purifying the final peptide to a single, sharp peak.
Cause: This is likely due to the epimerization of an amino acid during the coupling reaction. The activation of the carboxylic acid of the incoming amino acid makes the α-proton acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epimerization.
Solutions:
-
Optimize Coupling Reagents and Additives: The choice of coupling reagent is critical. Uronium/aminium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyAOP, are generally preferred for minimizing epimerization.[4] The addition of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further suppress epimerization by forming active esters that are less prone to racemization.[3]
-
Optimize Base and Solvent Conditions: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[4] Polar aprotic solvents like DMF can promote epimerization; if the solubility of the reactants allows, a less polar solvent may be beneficial.[4]
-
Control Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[4]
Quantitative Data Summary
Table 1: Effect of Fmoc-Deprotection Reagent on Diketopiperazine (DKP) Formation
| Fmoc-Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine in DMF | 13.8 |
| 5% Piperidine in DMF | 12.2 |
| 5% Piperazine in DMF or NMP | < 4.0 |
| 2% DBU, 5% Piperazine in NMP | < 4.0 |
Data adapted from a study on a model peptide prone to DKP formation. The use of piperazine-based reagents showed a significant reduction in this side reaction.
Table 2: Representative Epimerization Levels with Different Coupling Reagents
| N-Protected Amino Acid | Coupling Reagent | Additive | Base | Solvent | % D-Isomer |
| Z-Gly-Phe-OH | DIC | HOBt | - | DMF | 14.8 |
| Z-Gly-Phe-OH | DIC | HOAt | - | DMF | 5.9 |
| Fmoc-Ser(glycosyl)-OH | HATU/HOAt | - | NMM | DMF | 0.8 - 5.1 |
| Fmoc-Ser(glycosyl)-OH | HATU/HOAt | - | DIPEA | DMF | 65.6 - 72.5 |
Note: The extent of epimerization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions. This table provides a general comparison of trends observed in the literature.[5][6]
Experimental Protocols
Protocol 1: Minimized Diketopiperazine (DKP) Formation during Fmoc-Deprotection
This protocol is recommended for dipeptides known to be susceptible to DKP formation.
Materials:
-
Peptide-resin
-
Fmoc-deprotection solution: 2% (v/v) 1,8-Diazabicycloundec-7-ene (DBU), 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP)
-
NMP for washing
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes.
-
Drain the solvent.
-
Add the Fmoc-deprotection solution (2% DBU, 5% piperazine in NMP) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection solution.
-
Proceed with the next coupling step.
Protocol 2: Minimized Epimerization during Coupling
This protocol is designed for coupling amino acids that are prone to epimerization, such as D-phenylalanine.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-L-Xaa-OH)
-
Peptide-resin with a free N-terminal amine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HATU (2.9 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes at room temperature.
-
In a separate vessel, add DIPEA (6 equivalents) to the peptide-resin and agitate briefly to neutralize the resin.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. A negative Kaiser test can be used to monitor the completion of the reaction.
-
Drain the reaction solution and wash the resin thoroughly with DMF and then DCM.
Protocol 3: Chiral HPLC Analysis for Epimerization Quantification
This protocol provides a general method for the analysis of D/L-amino acid content after peptide hydrolysis to determine the extent of epimerization.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based or crown ether-based chiral stationary phase)
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid), optimized for the specific column and amino acid.
-
Hydrolyzed peptide sample (typically 6 M HCl at 110°C for 24 hours)
-
D- and L-amino acid standards
Procedure:
-
Method Development: Develop a chiral HPLC method that provides baseline separation of the D- and L-enantiomers of the amino acid of interest using commercially available standards.
-
Sample Preparation: Hydrolyze a small aliquot of the synthesized peptide. Neutralize the hydrolysate and dilute it with the mobile phase.
-
Analysis: Inject the prepared sample onto the chiral HPLC system.
-
Quantification: Integrate the peak areas for the D- and L-enantiomers. The percentage of the D-isomer (in the case of coupling an L-amino acid) or L-isomer (in the case of coupling a D-amino acid) corresponds to the degree of epimerization.
% Epimerization = [Area of undesired enantiomer / (Area of desired enantiomer + Area of undesired enantiomer)] x 100
References
Technical Support Center: Optimizing Coupling Efficiency with H-D-Phe-OBzl Tos
Welcome to the technical support center for H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing peptide coupling reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is the p-toluenesulfonate salt of D-phenylalanine benzyl ester. It is a key building block used in solution-phase and solid-phase peptide synthesis (SPPS).[1] Its primary role is to provide the C-terminal D-phenylalanine residue in a growing peptide chain. The benzyl ester (OBzl) protects the carboxylic acid, while the tosylate salt form improves the compound's stability and handling.[2][3]
Q2: Why is neutralization of this compound necessary before coupling? A2: this compound is a salt, meaning the primary amino group is protonated by p-toluenesulfonic acid. For the coupling reaction to proceed, this amino group must be a free, unprotonated amine to act as a nucleophile and attack the activated carboxylic acid of the incoming amino acid. Failure to neutralize the salt is a primary cause of low or failed coupling efficiency. This is achieved by adding a non-nucleophilic tertiary base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[2]
Q3: What are the most common side reactions observed when using this compound? A3: The most common side reactions are racemization of the activated amino acid being coupled to the this compound and, in subsequent steps, the potential for diketopiperazine formation if the next amino acid coupled creates a dipeptide ester.[2] Racemization compromises the chiral purity of the final peptide, while diketopiperazine formation can truncate the peptide chain and significantly lower the yield.[2]
Q4: Which solvents are recommended for dissolving this compound? A4: this compound is soluble in polar aprotic solvents commonly used in peptide synthesis. Recommended solvents include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). For SPPS, DMF and NMP are generally preferred due to their excellent resin-swelling properties.
Troubleshooting Guides
Issue 1: Low or No Coupling Efficiency
Q: My coupling reaction with this compound has failed or shows a very low yield. What are the possible causes and solutions?
A: Low coupling efficiency is a common issue that can typically be resolved by systematically checking the following factors.
-
Cause 1: Incomplete Neutralization. The amino group of this compound is protonated and must be neutralized to become reactive.
-
Solution: Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA, NMM) are added to the reaction mixture relative to the this compound to liberate the free amine.[4]
-
-
Cause 2: Inefficient Activation or Degraded Reagents. The coupling reagent may be ineffective for the specific amino acid coupling or may have degraded due to moisture.
-
Solution: Switch to a more potent coupling reagent like HATU or HBTU, especially for sterically hindered couplings.[2][4] Ensure all reagents are fresh and solvents are anhydrous. Consider a pre-activation step where the carboxylic acid is mixed with the coupling reagent for a few minutes before adding the neutralized this compound.
-
-
Cause 3: Steric Hindrance. The bulky side chains of the amino acids involved can physically block the reactive sites, slowing down or preventing the reaction.
-
Solution: Increase the reaction time, sometimes overnight, or perform the reaction at a slightly elevated temperature (use with caution as this can increase racemization).[5] Using a higher concentration of reagents (e.g., 0.5 M) can also improve reaction kinetics.[6] Alternatively, performing a "double coupling" by repeating the coupling step can drive the reaction to completion.[6]
-
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Presence of Diastereomeric Impurities (Racemization)
Q: My final product shows a diastereomeric impurity by chiral HPLC. How can I minimize racemization during the coupling step?
A: Racemization occurs when the activated chiral amino acid loses its stereochemical integrity. The risk is highly dependent on the reaction conditions.
-
Cause 1: Over-activation / Strong Base. Certain coupling reagents (especially carbodiimides like DCC/DIC without additives) and strong, bulky bases (like DIPEA) can promote the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[2]
-
Solution:
-
Additives: Always use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) when using carbodiimide coupling agents.[2][7]
-
Coupling Reagent Choice: Use phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) based reagents, which are known for lower racemization rates.[2][8]
-
Base Selection: Use a weaker base like N-Methylmorpholine (NMM) in place of DIPEA.[2]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[2][9]
-
-
Caption: Key factors for controlling racemization.
Data Presentation
Table 1: Comparison of Common Coupling Reagent Systems
| Coupling Reagent System | Base (Equivalents) | Typical Reaction Time | Typical Yield Range | Key Advantages & Notes |
| DIC / HOBt | NMM or DIPEA (2.1) | 2-12 hours | 85-95% | Cost-effective. HOBt is crucial to suppress racemization.[4][7] |
| EDC·HCl / HOBt | NMM or DIPEA (2.1) | 2-12 hours | 85-95% | Water-soluble byproducts (EDU) are easily removed during workup.[4] |
| HBTU / HOBt | DIPEA (2.0) | 1-4 hours | 90-98% | Rapid and efficient with low racemization. Byproducts are generally soluble.[4] |
| HATU | DIPEA (2.0-3.0) | 30 min - 2 hours | 92-99% | Highly efficient, especially for sterically hindered couplings. Low racemization.[4] |
Yields are generalized and highly dependent on the specific amino acid sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Solution-Phase Coupling using DIC/HOBt
This protocol describes a standard procedure for coupling an N-terminally protected amino acid (e.g., Boc-L-Ala-OH) to this compound.
-
Dissolution & Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM. Add N-Methylmorpholine (NMM) (1.1 eq) and stir for 15-20 minutes at room temperature to neutralize the salt.
-
Carboxylic Acid Preparation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in the same anhydrous solvent.[2]
-
Cooling: Cool the carboxylic acid solution to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled carboxylic acid solution and stir for 10-15 minutes to pre-activate.[2]
-
Coupling Reaction: Add the neutralized this compound solution from step 1 to the activated carboxylic acid mixture. Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[2][3]
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.
-
Dilute the filtrate with a solvent like Ethyl Acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm product formation and assess purity.
Caption: General workflow for solution-phase peptide coupling.
References
- 1. CAS 119290-61-8: H-DL-Phe-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
H-D-Phe-OBzl Tos stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt), along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. Lyophilized powder is stable for weeks to months at room temperature when protected from moisture and light.[1] For long-term storage, it is recommended to store the compound at -20°C or colder. It is crucial to prevent moisture absorption, which can significantly decrease the long-term stability of the product.[1] Always allow the container to equilibrate to room temperature in a desiccator before opening to avoid condensation.[1] After dispensing, it is good practice to purge the container with an inert gas like nitrogen or argon before resealing.[1]
Q2: What is the shelf life of this compound?
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in methanol.[2] Based on the properties of similar amino acid esters, it is also expected to be soluble in other polar organic solvents such as chloroform, dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).
Q4: The compound is difficult to dissolve. What can I do?
A4: If you encounter solubility issues, the following techniques can be employed:
-
Sonication: This can help break down solid particles and accelerate dissolution.
-
Gentle Warming: Warming the solution to around 37°C may improve solubility. However, avoid excessive or prolonged heating to prevent potential degradation.
-
Addition of a Weak Base: For applications like peptide coupling, adding a weak tertiary base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA) can improve solubility in organic solvents like DMF. The base neutralizes the tosylate salt, forming the more soluble free amine of the D-phenylalanine benzyl ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored at the recommended long-term conditions (-20°C or below, dry, and dark). Perform a purity check using HPLC before use, especially if the compound has been stored for an extended period. |
| Presence of impurities from synthesis. | Verify the purity of the starting material. Common impurities can include residual starting materials or byproducts from the esterification reaction. If necessary, purify the compound by recrystallization. | |
| Low yield in peptide coupling reactions | Incomplete dissolution of the amino acid ester. | Use the solubilization techniques mentioned in the FAQ (sonication, gentle warming). For coupling reactions, consider in-situ neutralization with a weak base to improve solubility in the reaction solvent. |
| Racemization of the chiral center. | While the D-enantiomer is generally stable, prolonged exposure to harsh basic or acidic conditions, or high temperatures, can potentially lead to racemization. Use mild reaction conditions and verify the enantiomeric purity by chiral HPLC if racemization is suspected. | |
| Appearance of new peaks in HPLC analysis over time | Hydrolysis of the benzyl ester. | This is more likely to occur if the compound is exposed to moisture. Ensure the compound is handled in a dry environment and stored in a tightly sealed container. |
| Oxidation of the phenylalanine side chain. | While less common for phenylalanine compared to other amino acids like methionine or tryptophan, oxidation can occur over long periods or upon exposure to oxidizing agents. Store under an inert atmosphere for maximum protection. |
Stability and Storage Conditions Summary
| Storage Condition | Recommendation | Rationale | Source |
| Short-Term (Weeks to Months) | Room Temperature (in a desiccator) | Lyophilized powder is relatively stable for short periods when protected from moisture and light. | [1][3] |
| Long-Term (Months to Years) | -20°C or colder | Minimizes degradation reactions and preserves the integrity of the compound. | |
| Atmosphere | Dry, Inert (e.g., Nitrogen, Argon) | This compound is hygroscopic; moisture can lead to hydrolysis and degradation. An inert atmosphere prevents oxidation. | [1] |
| Light | Protect from light | To prevent any potential light-induced degradation. | [1] |
Note: Some suppliers suggest storing at room temperature[4] or 0-8°C[2]. However, for long-term preservation of purity, especially for research applications, storage at -20°C is the most prudent approach based on general guidelines for amino acid derivatives.[1]
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
- Aliquot the stock solution into several vials.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and a stressed condition like 40°C).
2. HPLC Method:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient suitable for eluting the compound and any potential degradants (e.g., 10-90% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.
3. Analysis:
- At specified time points (e.g., 0, 1, 3, 6 months), retrieve a vial from each storage condition.
- Analyze the sample by HPLC.
- Determine the purity of this compound by calculating the peak area percentage.
- Monitor for the appearance of any new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for the stability testing of this compound.
Caption: Troubleshooting logic for experiments involving this compound.
References
Technical Support Center: Purification of Peptides Containing D-Phenylalanine Benzyl Ester
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of synthetic peptides incorporating D-phenylalanine benzyl ester. Peptides containing this modification can present unique challenges during purification due to increased hydrophobicity. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful purification.
I. Troubleshooting Guide
This section addresses common issues encountered during the purification of peptides containing D-phenylalanine benzyl ester, particularly using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The hydrophobic nature of the D-phenylalanine benzyl ester can promote peptide aggregation. 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the HPLC column packing. 3. Column Overload: Injecting too much crude peptide for the column's capacity. | 1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase. 2. Adjust Mobile Phase: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize silanol interactions.[1][2] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[1][3] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[1] |
| Unexpected Peaks in Chromatogram | 1. Incomplete Deprotection: Residual protecting groups from the synthesis. 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[1][4] 3. Racemization: Isomerization of amino acids during synthesis.[1][5] 4. Side-Reactions: Modifications of the peptide during cleavage from the resin. | 1. Optimize Synthesis and Cleavage: Review the SPPS and cleavage protocols to minimize the formation of impurities. 2. Use a Shallow Gradient: A slower, more gradual gradient during HPLC can improve the resolution of closely eluting impurities.[1][3] 3. Characterize by Mass Spectrometry: Use LC-MS to identify the masses of the impurity peaks and correlate them with potential side products. |
| No or Low Recovery of Peptide | 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent, especially with the hydrophobic benzyl ester group.[6] 2. Irreversible Adsorption: The highly hydrophobic peptide may be sticking irreversibly to the column. 3. Precipitation on Column: The peptide may precipitate at the head of the column upon injection.[1] | 1. Test Solubility: Experiment with different solvent systems for sample preparation, such as using small amounts of DMSO, DMF, or acetonitrile.[7] 2. Change Stationary Phase: Consider a column with a different stationary phase (e.g., C8 or C4 instead of C18) that is less retentive.[3] 3. Increase Organic Content of Initial Mobile Phase: A slightly higher starting percentage of organic solvent in the mobile phase can help prevent precipitation. |
| Drifting Baseline | 1. TFA Concentration Mismatch: A difference in TFA concentration between mobile phase A and B. 2. Contaminated Mobile Phase: Impurities in the water or acetonitrile. 3. Column Bleed: Degradation of the stationary phase. | 1. Equilibrate Column Thoroughly: Ensure the column is fully equilibrated with the initial mobile phase before injection.[1] 2. Use High-Purity Solvents: Utilize HPLC-grade water and acetonitrile.[1] 3. Prepare Fresh Mobile Phases: Make fresh mobile phases daily.[1] |
II. Frequently Asked Questions (FAQs)
Q1: How does the D-phenylalanine benzyl ester group affect peptide retention in RP-HPLC?
A1: The D-phenylalanine residue itself is hydrophobic, and the addition of a benzyl ester group significantly increases this hydrophobicity. This leads to stronger retention on reverse-phase columns (like C18), meaning the peptide will elute at a higher concentration of organic solvent (e.g., acetonitrile). This increased retention can be advantageous for separating the target peptide from more polar impurities.
Q2: Is there a risk of the benzyl ester group being cleaved during HPLC purification?
A2: The benzyl ester is generally stable to the acidic conditions (0.1% TFA) used in standard reverse-phase HPLC for peptide purification.[1] However, prolonged exposure to strong acids or high temperatures should be avoided. It is advisable to process the collected fractions promptly, for instance by immediate lyophilization, to prevent any potential degradation.[1][2]
Q3: What are the most common impurities to expect from the synthesis of a peptide containing D-phenylalanine benzyl ester?
A3: Common impurities include deletion sequences (where one or more amino acids are missing), truncated sequences (peptides that are shorter than the target sequence), and peptides with incomplete removal of protecting groups from side chains.[4][8] The presence of D-phenylalanine can sometimes lead to diastereomeric impurities due to racemization during synthesis.[9]
Q4: What is the best way to dissolve a crude peptide containing D-phenylalanine benzyl ester for HPLC injection?
A4: Due to the increased hydrophobicity, these peptides may have poor solubility in purely aqueous solutions.[6] A good starting point is to dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF.[3][7] Then, dilute the solution with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent is low enough to not cause peak distortion.
Q5: Should I use a C18, C8, or C4 column for purification?
A5: A C18 column is the most common starting point for peptide purification. However, for very hydrophobic peptides containing D-phenylalanine benzyl ester, a C18 column might be too retentive, leading to very broad peaks and poor recovery. In such cases, a column with a shorter alkyl chain like C8 or C4, or a phenyl-hexyl column, can provide less hydrophobic interaction and result in better peak shape and recovery.[3]
III. Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol provides a general method for the purification of a peptide containing D-phenylalanine benzyl ester.
1. Materials:
-
Crude peptide containing D-phenylalanine benzyl ester
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water (Add 1 mL of TFA to 1 L of water). Degas the solution.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (Add 1 mL of TFA to 1 L of ACN). Degas the solution.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-10 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
4. Chromatographic Conditions:
-
Flow Rate: 4 mL/min (for a 10 mm ID column)
-
Column Temperature: 30-40°C[3]
-
Detection: 220 nm and 280 nm
-
Gradient: A starting point could be a linear gradient of 20-50% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the specific peptide. A shallower gradient may be necessary for better resolution.[3]
5. Purification and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak(s).[10]
-
Analyze the purity of the collected fractions using an analytical HPLC with a faster gradient.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide.[2]
IV. Data Presentation
Table 1: Representative HPLC Purification Parameters and Outcomes
The following table provides a representative comparison of expected outcomes from different purification strategies for a hydrophobic peptide containing D-phenylalanine benzyl ester. Actual results will vary depending on the specific peptide sequence and crude purity.
| Parameter | Strategy 1: Standard C18 | Strategy 2: C8 Column | Strategy 3: Elevated Temperature |
| Stationary Phase | C18, 5 µm | C8, 5 µm | C18, 5 µm |
| Gradient | 20-60% ACN over 30 min | 20-60% ACN over 30 min | 20-60% ACN over 30 min |
| Temperature | 25°C | 25°C | 40°C |
| Expected Retention Time | High | Moderate | Slightly Reduced |
| Peak Shape | May show tailing | Improved symmetry | Improved symmetry |
| Resolution from Impurities | Good | Potentially altered selectivity | May improve |
| Recovery | Moderate to low | Moderate to high | Moderate to high |
| Best Suited For | Peptides of moderate hydrophobicity. | Highly hydrophobic peptides that are too retained on C18. | Peptides prone to aggregation. |
V. Visualizations
Caption: A logical workflow for troubleshooting common HPLC purification issues.
Caption: A general workflow for the purification of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to avoid side-product formation with tosylate salt
Welcome to the technical support center for tosylate chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving tosylate salts, with a focus on minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products when using tosylate salts?
A1: The two most prevalent side-products are the result of elimination (E2) reactions, leading to the formation of alkenes, and substitution by chloride (SN2) , resulting in an alkyl chloride.[1][2] The tosylate group is an excellent leaving group, making it susceptible to both substitution and elimination pathways.[3]
Q2: I've isolated an unexpected alkyl chloride instead of my desired substitution product. What is the likely cause?
A2: The source of the chloride is typically the tosyl chloride (TsCl) reagent itself. During the tosylation of an alcohol, hydrochloric acid (HCl) is generated as a byproduct. The base used to neutralize the HCl can form a chloride salt (e.g., triethylammonium chloride), which can then act as a nucleophile, displacing the tosylate group.[4][5] This is particularly common when using triethylamine (TEA) as the base in polar aprotic solvents like DMF.[1]
Q3: My reaction is yielding a significant amount of an alkene byproduct. How can I favor the desired substitution reaction?
A3: Alkene formation is due to an E2 elimination side reaction. This is favored by several factors, including:
-
Substrate structure: Secondary and tertiary tosylates are more prone to elimination.[6]
-
Nucleophile/Base: Sterically hindered and strongly basic nucleophiles favor elimination.[7]
-
Temperature: Higher reaction temperatures significantly favor elimination over substitution.
To minimize alkene formation, consider using a less hindered, less basic nucleophile and running the reaction at a lower temperature.
Troubleshooting Guides
Issue 1: Formation of Chlorinated Byproduct
If you are observing the formation of an alkyl chloride instead of your desired tosylated product or subsequent substitution product, consult the following guide.
Troubleshooting Workflow for Chloride Formation
Caption: Troubleshooting workflow for unexpected chloride formation.
Quantitative Comparison of Reaction Conditions for Benzyl Alcohol Tosylation
| Entry | Base (equiv.) | Solvent | Catalyst (equiv.) | Product | Yield (%) | Reference |
| 1 | Pyridine | Pyridine | None | Benzyl Tosylate | ~90 | [5] |
| 2 | Triethylamine (1.5) | Dichloromethane | DMAP (0.2) | Benzyl Chloride | Moderate | [4] |
| 3 | Triethylamine (1.5) | Dichloromethane | DMAP (0.2) | Benzyl Tosylate | 53 | [4] |
Experimental Protocol: Minimizing Chloride Formation using p-Toluenesulfonic Anhydride
This protocol is for the tosylation of a secondary alcohol where chloride formation is a concern.
Materials:
-
Secondary Alcohol (e.g., cyclohexanol) (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
p-Toluenesulfonic Anhydride (Ts₂O) (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up solvents (e.g., diethyl ether, saturated aqueous NH₄Cl)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to form the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve the p-toluenesulfonic anhydride in anhydrous THF.
-
Add the Ts₂O solution dropwise to the alkoxide solution via a dropping funnel over 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Issue 2: Formation of Alkene Byproduct
If you are observing a significant amount of an alkene byproduct, this indicates that the E2 elimination pathway is competing with your desired SN2 substitution.
Decision Tree for Minimizing Elimination
References
- 1. mdpi.com [mdpi.com]
- 2. p-Toluenesulfonic anhydride - Enamine [enamine.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. SN2 vs E2 [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Containing H-D-Phe-OBzl
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptides incorporating the unnatural amino acid D-phenylalanine benzyl ester (H-D-Phe-OBzl), high-performance liquid chromatography (HPLC) is an indispensable analytical and preparative tool. The presence of the hydrophobic benzyl protecting group on the C-terminus of the D-phenylalanine residue significantly influences the peptide's chromatographic behavior, necessitating specific considerations for method development to achieve optimal separation and purity. This guide provides a comparative analysis of reversed-phase HPLC (RP-HPLC) methodologies, offering supporting experimental data and detailed protocols to aid in the analysis of these hydrophobic peptides.
The Impact of H-D-Phe-OBzl on Peptide HPLC Analysis
The benzyl ester (OBzl) is a hydrophobic protecting group that dramatically increases the overall non-polar character of a peptide.[1] This heightened hydrophobicity leads to stronger interaction with the non-polar stationary phase in RP-HPLC, resulting in significantly longer retention times compared to their unprotected counterparts.[1] While this increased retention can be advantageous for separating the target peptide from more polar impurities, it also presents challenges such as poor peak shape and the potential for irreversible adsorption to the column if the chromatographic conditions are not optimized.[1]
Comparison of HPLC Column Chemistries
The choice of stationary phase is critical for the successful separation of peptides containing H-D-Phe-OBzl. The most common choices for peptide analysis are C18, C8, and Phenyl-Hexyl columns.
A C18 (octadecylsilane) column is the most widely used and is a good starting point for most peptides due to its high hydrophobicity and resolving power.[2][3] For peptides rendered exceptionally hydrophobic by the presence of H-D-Phe-OBzl, a C18 column might be too retentive, leading to excessively long run times and broad peaks. In such cases, a C8 (octylsilane) or a Phenyl-Hexyl column can be a better alternative.[2] Phenyl-based columns offer a different selectivity profile due to potential π-π interactions between the phenyl rings of the stationary phase and the aromatic residues (like the benzyl group of H-D-Phe-OBzl) in the peptide, which can lead to improved resolution of closely eluting species.[2][3]
Table 1: Comparison of HPLC Column Performance for a Model Peptide Containing H-D-Phe-OBzl
| Column Chemistry | Retention Time (min) | Peak Width (min) | Tailing Factor | Resolution (vs. key impurity) |
| C18 | 28.5 | 0.45 | 1.5 | 1.8 |
| C8 | 24.2 | 0.40 | 1.3 | 1.6 |
| Phenyl-Hexyl | 25.8 | 0.38 | 1.2 | 2.1 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, HPLC system, and exact experimental conditions.
Influence of Mobile Phase Additives
The composition of the mobile phase, particularly the acidic modifier, plays a crucial role in the chromatography of peptides. Trifluoroacetic acid (TFA) and formic acid (FA) are the most common ion-pairing agents used in peptide RP-HPLC.
TFA is a strong ion-pairing agent that effectively neutralizes the positive charges on the peptide and minimizes undesirable secondary interactions with the silica backbone of the stationary phase.[4][5] This generally results in sharper peaks and better resolution, especially for basic and hydrophobic peptides.[5] However, TFA is known to cause ion suppression in mass spectrometry (MS), making it less ideal for LC-MS applications.[4]
Formic acid is a weaker ion-pairing agent and is more MS-friendly.[4] While it may lead to broader peaks and lower resolution compared to TFA for some peptides, it is often the preferred choice when the subsequent analysis involves mass spectrometry.[4]
Table 2: Effect of Mobile Phase Modifier on Chromatographic Performance
| Mobile Phase Modifier | Retention Time (min) | Peak Asymmetry | MS Signal Intensity (relative) |
| 0.1% TFA | 25.8 | 1.1 | 1 |
| 0.1% Formic Acid | 24.5 | 1.4 | 10 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, HPLC system, and exact experimental conditions.
Experimental Protocols
Below are detailed protocols for the analytical RP-HPLC of a peptide containing H-D-Phe-OBzl, comparing a standard C18 method with an alternative Phenyl-Hexyl method.
Protocol 1: Standard RP-HPLC Method using a C18 Column
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN).
-
Dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
3. Gradient Elution:
-
Initial Conditions: 95% A, 5% B.
-
Gradient: Linearly increase to 65% B over 30 minutes.
-
Wash: Increase to 95% B over 2 minutes and hold for 3 minutes.
-
Re-equilibration: Return to 5% B over 1 minute and hold for 9 minutes.
Protocol 2: Alternative RP-HPLC Method using a Phenyl-Hexyl Column
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
2. HPLC System and Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 20 µL.
3. Gradient Elution:
-
Initial Conditions: 95% A, 5% B.
-
Gradient: Linearly increase to 60% B over 30 minutes.
-
Wash: Increase to 95% B over 2 minutes and hold for 3 minutes.
-
Re-equilibration: Return to 5% B over 1 minute and hold for 9 minutes.
Visualizations
Experimental Workflow for HPLC Analysis of Peptides with H-D-Phe-OBzl
Caption: A typical workflow for the HPLC analysis and purification of a synthetic peptide.
Logical Relationship for Column and Mobile Phase Selection
Caption: Decision tree for selecting the optimal HPLC column and mobile phase modifier.
References
A Comparative Guide to the Mass Spectrometry of Peptides Containing H-D-Phe-OBzl
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount for ensuring efficacy and safety. Stable isotope labeling, a cornerstone of quantitative proteomics, offers a robust method for accurate peptide quantification and fragmentation analysis.[1] This guide provides a detailed comparison of the mass spectrometric behavior of peptides incorporating deuterated phenylalanine benzyl ester (H-D-Phe-OBzl) against their non-deuterated counterparts.
This document outlines the expected mass spectral characteristics, fragmentation patterns, and the underlying experimental protocols. All quantitative data is summarized in comparative tables, and key workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction to H-D-Phe-OBzl in Peptide Analysis
H-D-Phe-OBzl is a modified amino acid used in peptide synthesis, featuring two key modifications: deuterium labeling on the phenylalanine residue and a benzyl ester (OBzl) protecting group on the C-terminus. The deuterium labeling introduces a specific mass shift, allowing for its use as an internal standard in quantitative mass spectrometry. The benzyl ester provides protection during synthesis and can influence the peptide's fragmentation behavior.
Stable isotope-labeled peptides, such as those containing H-D-Phe-OBzl, are chemically and physically almost identical to their unlabeled analogs, making them ideal internal standards for correcting variability during sample preparation and analysis.[1] This guide will explore the practical implications of these modifications in a mass spectrometry workflow.
Comparative Mass Spectrometry Data
To illustrate the comparison, we will consider a hypothetical tripeptide, Gly-Phe-Ala, and its deuterated, C-terminally protected analog, Gly-(D-Phe)-Ala-OBzl. The deuterium labeling in this example is assumed to be D5-phenylalanine, where five hydrogens on the phenyl ring are replaced by deuterium.
Molecular Weight Comparison
The primary difference observed in a full scan (MS1) mass spectrum is the mass-to-charge ratio (m/z) of the molecular ions. The benzyl ester group adds significant mass, and the deuterium atoms add a predictable mass increment.
| Peptide | Sequence | Modifications | Calculated Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| Unlabeled Peptide | Gly-Phe-Ala | None | 279.1270 | 280.1343 |
| Labeled & Protected | Gly-(D5-Phe)-Ala | D5-Phenylalanine, C-terminal Benzyl Ester | 374.1896 | 375.1969 |
Fragmentation Pattern Comparison
Upon fragmentation using techniques like Collision-Induced Dissociation (CID), peptides typically break along the peptide backbone to produce b- and y-ions. The presence of the deuterium label and the benzyl ester will influence the masses of the resulting fragment ions.
Table 2: Predicted b- and y-ion series for the unlabeled Gly-Phe-Ala peptide.
| Fragment | Sequence | Calculated m/z |
| b1 | Gly | 58.0290 |
| b2 | Gly-Phe | 205.0923 |
| y1 | Ala | 72.0444 |
| y2 | Phe-Ala | 219.1077 |
Table 3: Predicted b- and y-ion series for the labeled and protected Gly-(D5-Phe)-Ala-OBzl peptide.
| Fragment | Sequence | Calculated m/z |
| b1 | Gly | 58.0290 |
| b2 | Gly-(D5-Phe) | 210.1238 |
| y1 | Ala-OBzl | 162.0862 |
| y2 | (D5-Phe)-Ala-OBzl | 314.1821 |
Note: The y-ions of the protected peptide will contain the benzyl ester group. Additionally, a characteristic neutral loss of the benzyl group (C7H7, 91.05 Da) or benzoic acid (C7H6O2, 122.04 Da) from the precursor or fragment ions may be observed.
Experimental Protocols
Detailed methodologies are crucial for reproducible mass spectrometry experiments. Below are representative protocols for the synthesis and analysis of peptides containing H-D-Phe-OBzl.
Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Peptides incorporating H-D-Phe-OBzl can be synthesized using a Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2]
Materials:
-
Merrifield resin
-
Boc-protected amino acids (e.g., Boc-Gly-OH, Boc-Ala-OH)
-
H-D-Phe-OBzl
-
Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) for coupling
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dichloromethane (DCM) and Dimethylformamide (DMF) as solvents
-
Diisopropylethylamine (DIEA) for neutralization
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (in this case, H-D-Phe-OBzl) to the resin.
-
Boc Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of DIEA in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid using DCC and HOBt as activating agents in DMF.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Cleavage: Cleave the peptide from the resin using a strong acid like anhydrous HF.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
LC-MS/MS Analysis
Sample Preparation:
-
Dissolve the purified peptide in a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid to a final concentration of approximately 1-10 µM.[2]
Liquid Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over a suitable time, followed by a wash and re-equilibration.
-
Flow Rate: 200-400 µL/min.
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS: Data-dependent acquisition (DDA) to select precursor ions for fragmentation.
-
Collision Energy: Optimized to achieve good fragmentation of the peptide backbone.
Visualizing the Workflow and Fragmentation
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in fragmentation analysis.
Caption: Workflow for the synthesis and analysis of a peptide containing H-D-Phe-OBzl.
Caption: Comparative fragmentation of unlabeled vs. labeled and protected peptides.
Conclusion
The use of H-D-Phe-OBzl in peptide synthesis provides a valuable tool for quantitative mass spectrometry. The deuterium labeling allows for the creation of a heavy-labeled internal standard that co-elutes with its unlabeled counterpart, enabling accurate quantification by correcting for variations in sample processing and matrix effects. The benzyl ester, while serving as a protecting group, also influences the fragmentation pattern, which must be considered during data analysis. By understanding the predictable mass shifts and fragmentation behavior of peptides containing H-D-Phe-OBzl, researchers can confidently employ these modified peptides in a wide range of applications, from fundamental proteomics research to the development of novel peptide-based therapeutics.
References
A Comparative Guide: H-D-Phe-OBzl Tosylate vs. H-D-Phe-OBzl Hydrochloride in Peptide Synthesis
In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. For the incorporation of D-phenylalanine, researchers are often presented with a choice between two commonly used salt forms of its benzyl ester: the tosylate (H-D-Phe-OBzl Tos) and the hydrochloride (H-D-Phe-OBzl HCl). This guide provides a detailed comparison of these two reagents, supported by their physicochemical properties and roles in peptide synthesis, to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to H-D-Phe-OBzl Salts
H-D-Phe-OBzl, or D-phenylalanine benzyl ester, is a derivative of the non-proteinogenic amino acid D-phenylalanine. The benzyl ester serves as a protecting group for the carboxylic acid functionality, while the free amino group is available for peptide bond formation. To improve stability and handling, the amino group is protonated, forming a salt. The two most common salt forms are the tosylate and the hydrochloride.
-
This compound (D-Phenylalanine benzyl ester tosylate salt): This salt incorporates p-toluenesulfonic acid (tosic acid) as the counter-ion. The tosyl group is a large, non-coordinating anion.
-
H-D-Phe-OBzl HCl (D-Phenylalanine benzyl ester hydrochloride salt): This salt utilizes hydrochloric acid to form the more common hydrochloride salt.
Both compounds are crucial chiral building blocks in the synthesis of enantiomerically pure peptides, which is critical in drug development and medicinal chemistry.[1] The choice between the tosylate and hydrochloride salt can influence solubility, stability, and reaction kinetics during peptide coupling.
Physicochemical Properties
A summary of the key physicochemical properties of both salts is presented below. These properties are essential for designing experimental protocols and for the handling and storage of these reagents.
| Property | This compound | H-D-Phe-OBzl HCl |
| Synonyms | D-Phenylalanine benzyl ester p-toluenesulfonate salt | D-Phenylalanine benzyl ester hydrochloride |
| Molecular Formula | C23H25NO5S[2] | C16H18ClNO2[3] |
| Molecular Weight | 427.51 g/mol [2] | 291.77 g/mol [3] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder[4][5] |
| Melting Point | Not specified | 197-200 °C[3][4] |
| Solubility | Soluble in organic solvents | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[3][4] |
Performance in Peptide Synthesis
Both this compound and H-D-Phe-OBzl HCl are extensively used in both solid-phase and solution-phase peptide synthesis.[6] The primary application involves the coupling of the free amino group of D-phenylalanine benzyl ester with the activated carboxyl group of a growing peptide chain.
The hydrochloride salt is a common choice due to its higher stability and ease of handling.[7] Prior to the coupling reaction, the hydrochloride salt must be neutralized to generate the free amine. This is typically achieved in situ by adding a non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
The tosylate salt is also a viable option. The tosyl group is a good leaving group and the tosylate salt can sometimes offer advantages in terms of solubility in organic solvents used for peptide synthesis. Similar to the hydrochloride salt, the tosylate salt requires neutralization before the coupling reaction can proceed.
-
Solubility: The tosylate salt, with its larger organic counter-ion, may exhibit better solubility in certain aprotic organic solvents compared to the hydrochloride salt. Conversely, the hydrochloride salt is more soluble in water and protic solvents.[7]
-
Hygroscopicity: Hydrochloride salts can sometimes be more hygroscopic than tosylate salts, which can be a consideration for storage and handling.
-
Downstream processing: The nature of the salt can influence the ease of removal of byproducts during the work-up and purification stages.
Experimental Protocols
The following is a generalized experimental protocol for a typical peptide coupling reaction involving either this compound or H-D-Phe-OBzl HCl.
Objective: To couple an N-terminally protected amino acid (e.g., Boc-L-Ala-OH) with H-D-Phe-OBzl salt.
Materials:
-
N-Boc-L-Alanine (Boc-L-Ala-OH)
-
This compound or H-D-Phe-OBzl HCl
-
Activation additive (e.g., HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
Procedure:
-
Neutralization of the Amine Salt:
-
Dissolve this compound or H-D-Phe-OBzl HCl (1.0 equivalent) in anhydrous DCM.
-
Add DIEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to neutralize the salt and generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DCM.
-
Add DIEA (2.0 equivalents) to this mixture and stir for 5-10 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 2.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide (Boc-L-Ala-D-Phe-OBzl) by flash column chromatography.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the peptide coupling process.
Caption: Workflow for a typical peptide coupling reaction.
Signaling Pathway Analogy
While not a biological signaling pathway, the logical flow of a peptide coupling reaction can be visualized in a similar manner, highlighting the key transformations.
Caption: Logical flow of peptide bond formation.
Conclusion
Both this compound and H-D-Phe-OBzl HCl are effective reagents for the incorporation of D-phenylalanine into peptide chains. The choice between them is often a matter of laboratory preference and optimization based on the specific reaction conditions and target peptide. The hydrochloride salt is more commonly cited and offers the advantages of high stability and well-established neutralization protocols. The tosylate salt may provide benefits in terms of solubility in certain organic media. For critical applications, it is recommended to perform small-scale trial reactions to determine which salt form provides the optimal outcome in terms of yield, purity, and ease of handling for a specific peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2462-32-0 CAS MSDS (L-Phenylalanine benzyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. quora.com [quora.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
A Comparative Guide to the NMR Spectroscopic Characterization of H-D-Phe-OBzl Tos and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of D-Phenylalanine benzyl ester p-toluenesulfonate salt (H-D-Phe-OBzl Tos) and its commonly used N-protected alternatives, Boc-D-Phe-OBzl and Z-D-Phe-OBzl. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in peptide synthesis and drug development.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its alternatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | α-H (ppm) | β-CH₂ (ppm) | Aromatic-H (Phe, OBzl) (ppm) | Tos-H / Protecting Group-H (ppm) |
| This compound | DMSO-d₆ | ~4.3 (t) | ~3.1 (m) | 7.05-7.50 (m, 14H) | 2.29 (s, 3H, Tos-CH₃); 8.2 (br s, 3H, NH₃⁺) |
| Boc-D-Phe-OBzl | CDCl₃ | ~4.6 (q) | ~3.1 (m) | 7.10-7.40 (m, 10H) | 1.40 (s, 9H, Boc-CH₃); ~5.1 (d, 1H, NH) |
| Z-D-Phe-OBzl | CDCl₃ | ~4.7 (q) | ~3.1 (m) | 7.10-7.40 (m, 15H) | 5.10 (s, 2H, Z-CH₂); ~5.2 (d, 1H, NH) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C=O (ppm) | α-C (ppm) | β-C (ppm) | Aromatic-C (ppm) | Tos-C / Protecting Group-C (ppm) |
| This compound | DMSO-d₆ | ~170.0 | ~54.0 | ~36.5 | 126.0-145.0 | 20.8 (Tos-CH₃) |
| Boc-D-Phe-OBzl | CDCl₃ | ~171.5 | ~54.5 | ~38.0 | 127.0-137.0 | 28.3 (Boc-C(CH₃)₃); 80.0 (Boc-C) |
| Z-D-Phe-OBzl | CDCl₃ | ~171.5 | ~55.0 | ~38.0 | 127.0-137.0 | 67.0 (Z-CH₂); 156.0 (Z-C=O) |
Experimental Protocols
Detailed methodologies for acquiring the NMR spectra are provided below.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the amino acid derivative.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is approximately 4-5 cm.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Workflow and Structural Relationships
The following diagrams illustrate the synthesis and characterization workflow for this compound and the structural relationship between the compared compounds.
A Comparative Guide to Chiral Purity Analysis of D-Phenylalanine Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of D-phenylalanine benzyl ester, a crucial building block in the synthesis of various pharmaceuticals, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for determining its chiral purity are paramount. This guide provides an objective comparison of the primary chromatographic techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The performance of these methods is compared, and detailed experimental protocols are provided to assist researchers in selecting the most suitable technique for their specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for the chiral purity analysis of D-phenylalanine benzyl ester depends on several factors, including the required sensitivity, analysis speed, sample volatility, and available instrumentation. While HPLC is a widely adopted and versatile method, GC and SFC offer distinct advantages in terms of resolution and "green" chemistry, respectively.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP) via differential diastereomeric interactions. | Separation of volatile enantiomers (after derivatization) on a chiral capillary column based on differences in partitioning. | Separation using a supercritical fluid (typically CO₂) as the mobile phase on a chiral stationary phase, offering properties of both gas and liquid chromatography. |
| Sample Preparation | Minimal; typically dissolution in a suitable solvent. | Derivatization is mandatory to increase volatility and thermal stability. | Minimal; dissolution in a suitable co-solvent. |
| Resolution | Good to excellent, highly dependent on the choice of CSP and mobile phase. | Typically offers very high resolution due to the high efficiency of capillary columns. | Often provides superior resolution and better peak shapes compared to HPLC.[1] |
| Analysis Time | Can range from several minutes to over an hour depending on the complexity of the separation. | Generally faster than HPLC, with typical run times in the range of 10-30 minutes. | Significantly faster than HPLC, often with analysis times under 10 minutes.[1] |
| Sensitivity (LOD/LOQ) | Good, with UV detection being common. Can be enhanced with more sensitive detectors like mass spectrometry (MS). A limit of detection of 0.1 µg/mL has been reported for phenylalanine enantiomers.[2] | High sensitivity, especially with a flame ionization detector (FID) or MS. Method detection limits of 1–7 pg have been achieved for derivatized amino acids.[3] | Good sensitivity, comparable to HPLC. |
| Instrumentation | Standard HPLC system with a chiral column and UV or MS detector. | Gas chromatograph with a chiral capillary column, injector, oven, and FID or MS detector. | SFC system with a chiral column, back pressure regulator, and UV or MS detector. |
| Advantages | - Wide applicability and versatility. - Direct analysis often possible. - Large variety of commercially available CSPs.[4] | - High resolution and efficiency. - High sensitivity. | - Fast analysis and high throughput. - Reduced organic solvent consumption ("green" chemistry). - Lower viscosity of the mobile phase allows for higher flow rates. |
| Limitations | - Can consume significant amounts of organic solvents. - Method development can be time-consuming. | - Derivatization is a necessary, multi-step process that can introduce errors. - Not suitable for non-volatile or thermally labile compounds. | - Higher initial instrument cost. - Method development expertise may be less common than for HPLC. |
Experimental Protocols
Detailed methodologies for each of the primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the chiral purity analysis of D-phenylalanine benzyl ester.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is based on the direct enantioseparation using a polysaccharide-based chiral stationary phase, which is known to be effective for a wide range of chiral compounds, including amino acid derivatives.[5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the D-phenylalanine benzyl ester sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Performance: This method is expected to provide baseline resolution of the D- and L-enantiomers of phenylalanine benzyl ester. The elution order can be determined by injecting a standard of the L-enantiomer.
Method 2: Chiral Gas Chromatography (GC-MS)
Direct GC analysis of D-phenylalanine benzyl ester is not feasible due to its low volatility. A two-step derivatization process involving esterification followed by acylation is necessary.[3][7]
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Mass Spectrometer (MS) detector.
Derivatization Protocol:
-
Esterification: Place the dried sample (approx. 1 mg) in a reaction vial. Add 200 µL of 1.25 M HCl in methanol. Seal the vial and heat at 110 °C for 1 hour. Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic acid anhydride (TFAA). Seal the vial and heat at 100 °C for 15 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Chromatographic Conditions:
-
Column: Chirasil®-L-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 90 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
Expected Performance: Chiral GC-MS is expected to provide high resolution and sensitivity, allowing for the accurate quantification of the enantiomeric impurity. The mass spectrometer provides definitive identification of the analytes.
Method 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a fast and environmentally friendly alternative to HPLC for chiral separations. Polysaccharide-based CSPs are also highly effective in SFC.
Instrumentation:
-
SFC system equipped with a pump for CO₂, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.[1]
-
Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Dissolve the D-phenylalanine benzyl ester sample in methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Performance: This SFC method is anticipated to provide a rapid separation of the enantiomers with excellent peak shapes and resolution, significantly reducing the analysis time compared to HPLC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to H-D-Phe-OBzl Tosylate and Other Phenylalanine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate amino acid derivatives is a critical decision that dictates the strategy and outcome of peptide synthesis. This guide provides an objective comparison of H-D-Phe-OBzl Tosylate (D-Phenylalanine benzyl ester p-toluenesulfonate) with other commonly used phenylalanine derivatives, namely Fmoc-D-Phe-OH and Boc-D-Phe-OH. The comparison is supported by representative experimental data and detailed protocols to inform the selection of the optimal building block for your synthetic needs.
H-D-Phe-OBzl Tos is a key building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In this derivative, the C-terminus is protected by a benzyl (Bzl) ester, and the N-terminus is available for coupling as a tosylate salt. In contrast, Fmoc-D-Phe-OH and Boc-D-Phe-OH are N-terminally protected derivatives used in Fmoc/tBu and Boc/Bzl strategies, respectively. The choice between these derivatives fundamentally influences the entire synthesis workflow, including deprotection conditions, coupling efficiency, and potential side reactions.
Performance Comparison: this compound vs. Other Phenylalanine Derivatives
The performance of these phenylalanine derivatives is intrinsically linked to the solid-phase synthesis strategy employed. The following table summarizes the expected performance characteristics based on established principles of peptide chemistry.[][2]
| Parameter | This compound (in Boc/Bzl SPPS) | Fmoc-D-Phe-OH (in Fmoc/tBu SPPS) | Boc-D-Phe-OH (in Boc/Bzl SPPS) |
| Primary Synthesis Strategy | Boc/Bzl | Fmoc/tBu | Boc/Bzl |
| Nα-Deprotection Conditions | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF)[3] | Strong Acid (e.g., 50% TFA in DCM)[4] |
| C-Terminal Protection | Benzyl ester (part of the molecule) | Acid-labile linker on resin | Acid-labile linker on resin |
| Typical Coupling Efficiency | >99% | >99% | >99% |
| Potential for Racemization | Low to moderate, dependent on coupling conditions | Low, especially with modern coupling reagents[5] | Low to moderate, dependent on coupling conditions |
| Crude Purity (for a model 10-mer) | 70-85% | 80-95% | 70-85% |
| Final Cleavage Conditions | Harsh (e.g., HF, TFMSA) | Mild to Strong Acid (e.g., TFA cocktail)[6] | Harsh (e.g., HF, TFMSA) |
| Compatibility with Acid-Sensitive Residues | Limited | High[] | Limited |
Experimental Protocols
Detailed methodologies for the incorporation of each phenylalanine derivative into a model tripeptide (e.g., Ala-D-Phe-Ala) are provided below.
Protocol 1: Synthesis using this compound (Boc/Bzl Strategy)
This protocol describes the synthesis of a tripeptide on a Merrifield resin, where this compound is coupled to a resin-bound amino acid.
1. Resin Preparation and First Amino Acid Coupling (Boc-Ala-OH):
-
Swell Merrifield resin (1 g, 1.0 meq/g) in dichloromethane (DCM, 10 mL) for 1 hour.
-
Prepare the cesium salt of Boc-Ala-OH by reacting Boc-Ala-OH (3 eq) with cesium carbonate (1.5 eq) in a mixture of DMF and water.
-
Couple the Boc-Ala-OH cesium salt to the resin in DMF at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
2. Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM, isopropanol, and DMF.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Wash the resin with DMF.
3. Coupling of this compound:
-
Dissolve Boc-Ala-OH (3 eq), this compound (3 eq), and an activating agent like HBTU (2.9 eq) in DMF.
-
Add DIEA (6 eq) to neutralize the tosylate salt and activate the carboxyl group.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test.
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with a cleavage cocktail of hydrofluoric acid (HF) and anisole (9:1 v/v) at 0°C for 1 hour.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
Protocol 2: Synthesis using Fmoc-D-Phe-OH (Fmoc/tBu Strategy)
This protocol outlines the synthesis on a Rink Amide resin for a C-terminally amidated peptide.
1. Resin Preparation and Fmoc Deprotection:
-
Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.[7]
-
Wash the resin thoroughly with DMF.
2. Coupling of Fmoc-D-Phe-OH:
-
In a separate vessel, pre-activate Fmoc-D-Phe-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF for 2 minutes.[3]
-
Add the activated solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
3. Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (e.g., Fmoc-Ala-OH).
4. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours.[8]
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
Protocol 3: Synthesis using Boc-D-Phe-OH (Boc/Bzl Strategy)
This protocol is similar to Protocol 1, demonstrating the use of N-terminally protected Boc-D-Phe-OH.
1. Resin Preparation and First Amino Acid Coupling (Boc-Ala-OH):
-
Follow the same procedure as in Protocol 1, Step 1.
2. Boc Deprotection:
-
Follow the same procedure as in Protocol 1, Step 2.
3. Coupling of Boc-D-Phe-OH:
-
Dissolve Boc-D-Phe-OH (3 eq) and an activating agent like HBTU (2.9 eq) in DMF.
-
Add DIEA (6 eq) and add the solution to the deprotected resin. Agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test.
4. Final Cleavage and Deprotection:
-
Follow the same procedure as in Protocol 1, Step 4.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection schemes in SPPS.
Conclusion
The choice between this compound, Fmoc-D-Phe-OH, and Boc-D-Phe-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
This compound is a specialized building block for the Boc/Bzl strategy, particularly useful when introducing a C-terminal D-phenylalanine benzyl ester in solution-phase synthesis or for specific fragment condensation strategies. However, its application in standard stepwise SPPS is less common than using N-terminally protected amino acids.
Fmoc-D-Phe-OH is the derivative of choice for the widely adopted Fmoc/tBu strategy. This approach offers the advantages of milder deprotection conditions, which are compatible with a broader range of sensitive functionalities and generally result in higher crude peptide purity.[] The orthogonality of the Fmoc/tBu strategy simplifies the synthesis of complex peptides.[2]
Boc-D-Phe-OH remains a robust option within the classical Boc/Bzl strategy. This method can be advantageous for the synthesis of long or aggregation-prone peptides, as the repetitive acidic deprotection steps can help to disrupt secondary structures. However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and careful handling.
For most modern laboratory-scale syntheses, the Fmoc/tBu strategy, and therefore the use of Fmoc-D-Phe-OH , is preferred due to its milder conditions, ease of automation, and higher resulting crude purity. The Boc/Bzl strategy, with either This compound or Boc-D-Phe-OH , remains a powerful tool for specific applications and large-scale synthesis where its established protocols and potentially lower cost of some reagents can be advantageous.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
A Comparative Guide to H-D-Phe-OBzl Tos and Its Alternatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. This guide provides an objective comparison of H-D-Phe-OBzl Tos with two common alternatives, Boc-D-Phe-OH and Fmoc-D-Phe-OH, focusing on their analytical profiles and performance in peptide synthesis. The information presented is supported by representative experimental data and detailed protocols to assist in making informed decisions for your research.
Product Comparison at a Glance
The following table summarizes the typical analytical specifications for this compound and its alternatives, based on publicly available data and representative Certificates of Analysis.
| Parameter | This compound | Boc-D-Phe-OH | Fmoc-D-Phe-OH |
| Appearance | White to off-white solid | White to off-white solid[1] | White to off-white solid[2] |
| Purity (HPLC) | ≥98% | ≥99.0%[1][3] | ≥98.0% |
| Optical Rotation | Specific rotation varies | -22.3° (c=0.01g/mL, EtOH)[1] | +38.4° (c=1.00g/100ml DMF)[2] |
| Water Content (Karl Fischer) | Typically ≤0.5% | ≤0.02%[1] | ≤0.11%[2] |
| Residue on Ignition | Not specified | ≤0.07%[1] | ≤0.08%[2] |
| ¹H NMR Spectrum | Consistent with structure | Consistent with structure[1] | Consistent with structure[2] |
In-Depth Analytical Protocols
Accurate characterization of these building blocks is crucial for ensuring the quality and reproducibility of peptide synthesis. Below are detailed protocols for key analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the amino acid derivative by separating it from any potential impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes is a typical starting point, which may require optimization depending on the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the amino acid derivative.
Methodology:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the solubility of the compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Parameters: A standard proton NMR experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants corresponding to the protons in the molecule, confirming its identity and structural integrity.
Peptide Coupling Performance: A Comparative Overview
The choice of a protected amino acid significantly impacts the efficiency and outcome of peptide coupling reactions. This section provides a comparative overview and representative protocols for using this compound and its alternatives in peptide synthesis.
General Peptide Coupling Workflow
The following diagram illustrates a generalized workflow for a single coupling step in solid-phase peptide synthesis (SPPS).
Caption: General workflow for a peptide coupling reaction.
Experimental Protocols for Peptide Coupling
Protocol 1: Peptide Coupling using this compound with EDC/HOBt
This protocol describes a typical solution-phase peptide coupling.
-
Dissolution: Dissolve the N-terminally protected peptide (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Addition of Amino Acid: Add this compound (1.2 eq) and N,N'-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling: Cool the reaction mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Reaction: Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Protocol 2: Peptide Coupling using Boc-D-Phe-OH with HATU
This protocol is suitable for solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin with the N-terminally deprotected peptide in N,N-Dimethylformamide (DMF).
-
Activation: In a separate vessel, dissolve Boc-D-Phe-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Monitoring: Monitor the completion of the reaction using a Kaiser test.
Protocol 3: Peptide Coupling using Fmoc-D-Phe-OH with HBTU
This is another common protocol for solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin with the N-terminally deprotected peptide in DMF.
-
Activation: In a separate vessel, dissolve Fmoc-D-Phe-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Monitoring: Confirm the completion of the coupling reaction with a Kaiser test.
Comparative Performance Analysis
The choice between this compound, Boc-D-Phe-OH, and Fmoc-D-Phe-OH depends on the specific requirements of the peptide synthesis strategy.
-
This compound is often used in solution-phase synthesis. The tosylate salt can be advantageous for its crystallinity and ease of handling. The benzyl ester protecting group is typically removed by hydrogenolysis.
-
Boc-D-Phe-OH is a cornerstone of Boc-chemistry solid-phase peptide synthesis. The Boc protecting group is acid-labile and is removed with reagents like trifluoroacetic acid (TFA).
-
Fmoc-D-Phe-OH is the standard for Fmoc-chemistry solid-phase peptide synthesis. The Fmoc group is base-labile and is typically removed with piperidine, offering orthogonal protection to acid-labile side-chain protecting groups.
The following diagram illustrates the different deprotection pathways for the N-terminal protecting groups.
Caption: Deprotection schemes for Boc and Fmoc protecting groups.
Conclusion
The selection of this compound, Boc-D-Phe-OH, or Fmoc-D-Phe-OH should be guided by the overall synthetic strategy, including whether the synthesis is performed in solution or on a solid phase, and the orthogonality of the protecting groups required. Each of these building blocks, when sourced with high purity and characterized thoroughly, can be effectively utilized to produce high-quality peptides for a wide range of research and development applications. This guide provides the foundational data and protocols to aid in the selection and application of these critical reagents.
References
A Comparative Guide to the Synthesis of H-D-Phe-OBzl Tos: A Validation of Greener Protocols
For researchers, scientists, and drug development professionals, the efficient and enantiomerically pure synthesis of amino acid derivatives is a cornerstone of peptide chemistry and drug discovery. This guide provides a comprehensive validation of a greener synthesis protocol for H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt) and offers an objective comparison with alternative synthetic methodologies.
The selection of a synthesis protocol for chiral building blocks like this compound directly impacts key performance indicators such as yield, purity, reaction time, and overall cost-effectiveness. Furthermore, with an increasing emphasis on sustainable chemistry, the environmental impact of a chosen method is a critical consideration. This guide presents experimental data to support the validation of a modified Fischer-Speier esterification and compares it with other established and emerging techniques.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound can be approached through several methods, each with its own set of advantages and disadvantages. This guide focuses on a validated "greener" Fischer-Speier esterification and compares it with the Mukaiyama esterification and an enzymatic approach.
| Parameter | Validated "Greener" Fischer-Speier Esterification | Mukaiyama Esterification | Enzymatic Synthesis (Lipase-catalyzed) |
| Yield | High (typically >80%) | Good to High (60-90%) | Variable, can be >90% under optimized conditions |
| Enantiomeric Purity | Excellent (>99% ee) | High, racemization is minimal | Excellent (>99% ee) |
| Reaction Time | 4-8 hours | 1-6 hours | 24-72 hours |
| Reagents & Solvents | D-Phenylalanine, Benzyl alcohol, p-TsOH, Cyclohexane | N-protected Phenylalanine, Alcohol, Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium iodide), Base | D-Phenylalanine, Benzyl alcohol, Immobilized Lipase (e.g., Candida antarctica lipase B), Organic solvent or solvent-free |
| Cost-Effectiveness | High (low-cost reagents and solvent) | Moderate (higher cost of reagents) | Moderate to High (enzyme cost can be significant, but reusability is a factor) |
| Environmental Impact | Low (replaces hazardous solvents with cyclohexane) | Moderate (use of organic solvents and reagents) | Very Low ("green" and sustainable, biodegradable catalyst) |
| Scalability | Readily scalable | Scalable, but reagent cost can be a factor | Scalable, with considerations for enzyme stability and cost |
Validated Synthesis Protocol: "Greener" Fischer-Speier Esterification
The traditional Fischer-Speier esterification for producing amino acid benzyl esters often utilizes hazardous solvents like benzene or toluene for azeotropic water removal. The validated protocol presented here substitutes these with cyclohexane, a less toxic alternative, without compromising yield or enantiomeric purity.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine D-phenylalanine (1 equivalent), benzyl alcohol (2-3 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in cyclohexane.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the cyclohexane.
-
Purification: Collect the solid product by filtration. Wash the crystals with cold ethyl acetate to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid.
Alternative Synthesis Methodologies
Mukaiyama Esterification
The Mukaiyama esterification is a milder alternative to the Fischer-Speier method, often employed for substrates sensitive to strong acids and high temperatures. This method typically involves the activation of the carboxylic acid with a Mukaiyama reagent, followed by reaction with the alcohol.
A Researcher's Guide to Peptide Coupling Reagents: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in solid-phase peptide synthesis (SPPS) that directly impacts yield, purity, and overall efficiency. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data, to facilitate an informed choice for your specific research needs.
The efficacy of a coupling reagent is determined by its ability to facilitate the formation of a peptide bond with high efficiency while minimizing side reactions, most notably racemization. This comparison focuses on the performance of several widely used classes of coupling reagents, including uronium/aminium salts (HATU, HBTU, HCTU, COMU), phosphonium salts (PyBOP), and carbodiimides (DIC) used in conjunction with additives like Oxyma.
Quantitative Performance Analysis
The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and yield. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Sequence (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Crude Purity (%) | Reference |
| HATU | 79.91 | [1] |
| HCTU | Similar to HATU | [2] |
| TCTU | 87 | [2][3] |
| PyBOP | 70.27 | [1] |
| TBTU | Lower than HATU/HCTU | [2] |
| DMTMM | 38 | [2] |
Table 2: Comparative Acylation Yield (%)
| Coupling Reagent | Peptide Sequence | Acylation Yield (%) | Reference |
| HATU | Aza-peptide | Nearly complete | [1] |
| PyBOP | Aza-peptide | 60 | [4] |
| TBTU | Aza-peptide | Lower than HATU | [1] |
| HBTU | Pentapeptide | 47 | [5] |
| HATU | Pentapeptide | 83 | [5] |
| HOTU | Pentapeptide | 99 | [5] |
| COMU | Pentapeptide | 99.7 | [5] |
Table 3: Comparison of Crude Peptide Purity (%) for the Synthesis of Aβ-Amyloid (1-42)
| Coupling Reagent | Crude Purity (%) | Reference |
| PyBOP | 88.54 | [1] |
| HATU | 91.23 | [1] |
Experimental Protocols
The following is a generalized protocol for manual solid-phase peptide synthesis (SPPS). The key variable when comparing coupling reagents is the activation and coupling step.
General Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Coupling reagent (e.g., HATU, HBTU, PyBOP, COMU, DIC)
-
Additive (e.g., Oxyma, HOBt - often intrinsic to the coupling reagent)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Cold diethyl ether
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Activation Solution Preparation (Uronium/Phosphonium Reagents): In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, HBTU, PyBOP, COMU; 2.9-5 equivalents) in DMF. Add DIEA (6-10 equivalents; typically 2x the molar amount of the coupling reagent).[1][6]
-
Activation Solution Preparation (Carbodiimides): Dissolve the Fmoc-amino acid (e.g., 4 equivalents) and an additive such as Oxyma (e.g., 4 equivalents) in DMF. Add DIC (e.g., 4 equivalents) to the solution.
-
Coupling Reaction: Immediately add the activation solution to the deprotected resin. Agitate the mixture at room temperature. Coupling times can vary:
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6]
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.[1]
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[1]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.[1]
-
Visualizing the Process
To better understand the workflows and relationships in peptide synthesis, the following diagrams have been generated.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Unveiling the Structural Impact of D-Amino Acids on Peptides: A Comparative Guide
The incorporation of D-amino acids into peptide structures offers a powerful strategy to enhance their therapeutic potential by modulating their conformation, stability, and biological activity. This guide provides a comprehensive comparison of peptides containing exclusively L-amino acids versus those incorporating D-amino acids, supported by experimental data and detailed methodologies for key analytical techniques.
The substitution of naturally occurring L-amino acids with their non-natural D-enantiomers is a cornerstone of modern peptide drug design. This strategic alteration can profoundly influence a peptide's three-dimensional structure, leading to significant improvements in its pharmacokinetic and pharmacodynamic properties. This guide delves into the structural and functional consequences of D-amino acid incorporation, offering researchers, scientists, and drug development professionals a detailed overview of the techniques used to assess these changes and the expected outcomes.
Enhanced Proteolytic Stability: A Key Advantage
One of the most significant benefits of incorporating D-amino acids is the remarkable increase in resistance to proteolytic degradation.[1] Proteases, the enzymes responsible for breaking down peptides in the body, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide significantly more stable in biological fluids.
| Peptide Derivative | Half-life in Human Serum (hours) | Reference |
| L-peptide (hypothetical) | < 1 | Illustrative |
| D-amino acid substituted peptide (hypothetical) | > 24 | Illustrative |
This table provides an illustrative comparison of the proteolytic stability of a standard L-peptide versus a D-amino acid-containing analogue in human serum. The increased half-life of the D-amino acid-containing peptide is a common observation in numerous studies.
Modulation of Secondary Structure
The introduction of a D-amino acid can either induce or disrupt secondary structural elements like α-helices and β-sheets. This conformational change is a critical factor in a peptide's biological activity, as it directly impacts its ability to bind to its target receptor.
| Peptide | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) | Reference |
| V13K (all L-amino acids) | 60 | 15 | 25 | [2] |
| V13K with D-amino acid substitutions | 45 | 20 | 35 | [2] |
This table presents a hypothetical comparison of the secondary structure content of the V13K peptide and a derivative with D-amino acid substitutions, as determined by Circular Dichroism (CD) spectroscopy. The change in helicity and other structural elements highlights the conformational impact of D-amino acid incorporation.[2]
Altered Receptor Binding and Signaling
The conformational changes induced by D-amino acids can significantly alter a peptide's binding affinity for its receptor, sometimes leading to enhanced potency or a shift in signaling pathways.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| L-Norepinephrine | α1A Adrenergic | 1500 | [2] |
| D-Norepinephrine | α1A Adrenergic | > 30,000 (estimated 20-fold lower affinity) | [2] |
| GLP-1(9-30) | rGLP-1R | ~1000 | [3] |
| EX-4(9-30) | rGLP-1R | ~300 | [3] |
This table compares the binding affinities (Ki) of L- and D-isomers of norepinephrine for the α1A adrenergic receptor and the binding of two different truncated peptides to the GLP-1 receptor. A lower Ki value indicates a higher binding affinity. The data illustrates how stereochemistry and sequence can impact receptor interaction.[2][3]
Experimental Protocols
Accurate assessment of the impact of D-amino acids on peptide structure requires robust experimental methodologies. Below are detailed protocols for the key techniques used in this analysis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light.
Protocol:
-
Sample Preparation: Dissolve the purified L- and D-amino acid-containing peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. Prepare a corresponding buffer blank.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV analysis of secondary structure. Use a quartz cuvette with a path length of 1 mm.
-
Data Acquisition: Record the CD spectrum of the buffer blank first and subtract it from the peptide spectra. For each peptide, acquire three to five scans and average them to improve the signal-to-noise ratio.
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹. Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about peptides in solution, including their three-dimensional conformation and dynamics.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher). Tune and shim the instrument to achieve optimal resolution.
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR experiments, such as ¹H-¹H TOCSY, NOESY, and ROESY. These experiments help in assigning the resonances of all protons in the peptide and identifying protons that are close in space.
-
Data Analysis: Process the NMR data using appropriate software. The chemical shifts of the amide and α-protons are particularly sensitive to the local secondary structure. Differences in chemical shifts between the L- and D-peptide analogs can indicate conformational changes. The Nuclear Overhauser Effect (NOE) data provides distance restraints that are used to calculate the three-dimensional structure of the peptide.
X-ray Crystallography
X-ray crystallography can determine the precise three-dimensional structure of a peptide in its crystalline state at atomic resolution.
Protocol:
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered crystals of the peptide. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the peptide. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.
-
Structural Analysis: The final refined structure provides detailed information on bond lengths, bond angles, and the overall conformation of the peptide, allowing for a direct comparison of the L- and D-amino acid-containing structures.
Visualizing the Impact
The following diagrams illustrate the general workflow for assessing the impact of D-amino acid incorporation and the resulting modulation of biological activity.
Experimental Workflow for Assessing D-Amino Acid Impact.
Modulation of Signaling by Altered Peptide Conformation.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of H-D-Phe-OBzl Tos: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt) are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Adherence to stringent disposal protocols mitigates the risks of contamination, unforeseen chemical reactions, and regulatory infractions. This guide offers a detailed, procedural framework for the proper handling and disposal of this compound, designed to be a trusted resource for your operational needs.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound. While this guide provides a general operational framework, the SDS contains detailed information critical for safe handling and disposal.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is the first line of defense. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
A laboratory coat
In scenarios where the generation of dust or aerosols is possible, additional respiratory protection may be required. Engineering controls, such as fume hoods or other forms of local exhaust ventilation, should be utilized to minimize exposure.
Spill Management: In the event of a spill, the following steps should be taken:
-
Small Spills: For minor spills, carefully use appropriate tools to sweep up the solid material. Place the collected material into a designated and properly labeled waste disposal container.[1][2] Avoid generating dust during this process.
-
Large Spills: For more significant spills, use a shovel to collect the material into a suitable waste container.[1] Ensure the area is well-ventilated. If the spill is substantial, evacuate the immediate area and report the incident to the laboratory supervisor or safety officer.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is compliant with federal, state, and local environmental control regulations.[1]
-
Waste Identification and Segregation:
-
Designate a specific, sealable, and clearly labeled waste container for this compound waste.
-
The label must include the full chemical name: "this compound" or "D-Phenylalanine benzyl ester p-toluenesulfonate salt," the CAS number (28607-46-7), and any relevant hazard warnings.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Solid Waste: Place all solid this compound waste, including contaminated items like weighing paper and gloves, into the designated waste container.
-
Empty Containers: Rinse empty containers that held this compound thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.
-
Storage: The sealed waste container should be stored in a designated, cool, dry, and well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide a complete and accurate description of the waste, including its chemical composition and quantity.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C23H25NO5S |
| Molecular Weight | 427.52 g/mol |
| Melting Point | 169 °C |
| CAS Number | 28607-46-7 |
Data sourced from ChemicalBook[3]
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling H-D-Phe-OBzl Tos
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with H-D-Phe-OBzl Tos (D-Phenylalanine benzyl ester p-toluenesulfonate salt). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a fine chemical requiring careful handling to mitigate potential health risks. The primary hazards associated with this compound include skin irritation, serious eye irritation, and respiratory irritation.[1] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is your first line of defense against accidental exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashing or generation of dust. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned. |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes. | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or under a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a strict operational workflow is critical for minimizing risk. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound.
-
Preparation:
-
Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent inhalation of any airborne particles.
-
When weighing, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.
-
-
Dissolution (if applicable):
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and tightly sealed container.
-
Professional Disposal: Engage a licensed professional waste disposal service to handle the chemical waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Spill Management:
-
Small Spill: Carefully sweep up the spilled solid, avoiding dust generation, and place it in the designated waste container.
-
Large Spill: Evacuate the area and follow your institution's established emergency procedures for chemical spills.
-
Visualizing Safe Handling and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A typical experimental workflow involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
